Dba-DM4
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-[[5-[[1-[(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl)oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H60ClN3O12S2/c1-24-13-11-14-31(55-10)42(53)23-30(56-39(52)44-42)25(2)37-41(6,58-37)32(22-34(48)46(8)28-20-27(19-24)21-29(54-9)36(28)43)57-38(51)26(3)45(7)33(47)16-17-40(4,5)60-59-18-12-15-35(49)50/h11,13-14,20-21,25-26,30-32,37,53H,12,15-19,22-23H2,1-10H3,(H,44,52)(H,49,50) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSKCTIDJPPMJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)O)C)C)OC)(NC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)O)C)C)OC)(NC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H60ClN3O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
898.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Microtubule Inhibition by Ravtansine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ravatansine (DM4), a potent maytansinoid derivative, is a critical component of several antibody-drug conjugates (ADCs) in development and clinical use for targeted cancer therapy. Its cytotoxic efficacy is rooted in its ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning ravtansine's microtubule inhibition, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Introduction: Ravtansine as a Microtubule-Targeting Agent
Ravatansine is a synthetic derivative of maytansine (B1676224), a natural product that exhibits powerful antimitotic activity.[1] As a cytotoxic payload in ADCs, ravtansine is designed for targeted delivery to cancer cells, thereby minimizing systemic toxicity associated with traditional chemotherapy.[2] The core mechanism of action of ravtansine is the inhibition of microtubule function, which is essential for various cellular processes, most notably mitotic spindle formation during cell division.[3][4]
Mechanism of Action: From ADC Internalization to Apoptosis
The journey of ravtansine from an ADC to its intracellular target involves a series of orchestrated events:
-
ADC Binding and Internalization: An ADC carrying a ravtansine payload binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.[5]
-
Lysosomal Trafficking and Payload Release: The endosome containing the ADC matures and fuses with a lysosome. The acidic environment and enzymatic activity within the lysosome cleave the linker connecting ravtansine to the antibody, liberating the cytotoxic payload into the cytoplasm.[6]
-
Tubulin Binding and Microtubule Disruption: Once in the cytoplasm, ravtansine binds to its target, the β-subunit of tubulin heterodimers.[7] This binding occurs at a distinct site, known as the maytansine binding site.[7]
-
Inhibition of Microtubule Polymerization: Ravtansine's binding to tubulin inhibits the assembly of tubulin heterodimers into microtubules.[8] This action leads to a net depolymerization of the microtubule network.
-
Suppression of Microtubule Dynamics: At sub-nanomolar concentrations, ravtansine and its metabolites potently suppress the dynamic instability of microtubules.[4][9] This includes a reduction in both the growth and shortening rates of microtubules and a significant decrease in the catastrophe frequency (the switch from growth to shortening).[9]
-
Mitotic Arrest: The disruption of microtubule dynamics prevents the proper formation and function of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This leads to an arrest of the cell cycle, primarily at the G2/M phase.[4]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis. This involves the activation of pro-apoptotic proteins and caspases, ultimately leading to programmed cell death.[10][11]
Quantitative Data on Ravtansine's Activity
The following tables summarize key quantitative data related to the biochemical and cellular activity of ravtansine and its metabolites.
Table 1: Binding Affinity and Inhibition of Tubulin Polymerization
| Compound | Target | Binding Affinity (KD) | IC50 for Microtubule Assembly Inhibition | Reference(s) |
| Maytansine | Soluble Tubulin | 0.86 ± 0.2 µM | 1.0 ± 0.02 µM | [12] |
| S-methyl DM1 | Soluble Tubulin | 0.93 ± 0.2 µM | 4.0 ± 0.1 µM | [12] |
| S-methyl DM1 | Microtubule High-Affinity Sites | 0.1 ± 0.05 µM | Not Applicable | [12] |
| S-methyl DM4 | Not Determined | 1.7 ± 0.4 µM | Not Applicable | Not Determined |
Table 2: Effect of Maytansinoids on Microtubule Dynamic Instability Parameters
| Parameter | Control | Maytansine (100 nM) | S-methyl DM1 (100 nM) | S-methyl DM4 (100 nM) | Reference(s) |
| Growth Rate (µm/min) | 2.0 ± 0.1 | 1.3 ± 0.1 | 1.4 ± 0.1 | 1.3 ± 0.1 | [9] |
| Shortening Rate (µm/min) | 23.1 ± 1.2 | 15.0 ± 1.1 | 6.9 ± 0.6 | 10.1 ± 0.9 | [9] |
| Catastrophe Frequency (events/s) | 0.023 ± 0.003 | 0.016 ± 0.002 | 0.002 ± 0.001 | 0.002 ± 0.001 | [9] |
| Rescue Frequency (events/s) | 0.015 ± 0.002 | 0.009 ± 0.002 | 0.008 ± 0.002 | 0.007 ± 0.002 | [9] |
| Dynamicity (µm/s) | 0.53 | 0.29 | 0.08 | 0.14 | [9] |
Table 3: Cytotoxicity of Ravtansine (DM4) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference(s) |
| SK-BR-3 | Breast Cancer | 0.3 - 0.4 nM | [13] |
| MOLM-14 | Acute Myeloid Leukemia | 1 - 10 nM | [14] |
| KB | Nasopharynx Carcinoma | 8 pM | [1] |
| P-388 | Murine Lymphocytic Leukemia | 0.6 pM | [1] |
| L1210 | Murine Leukemia | 2 pM | [1] |
Experimental Protocols
Tubulin Polymerization Assay
This assay measures the effect of ravtansine on the in vitro assembly of purified tubulin.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Ravatansine (DM4) stock solution in DMSO
-
Glycerol
-
Temperature-controlled microplate reader
Protocol:
-
On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.[15]
-
Prepare a working solution of GTP by diluting the stock to 1 mM in General Tubulin Buffer.[15]
-
In a pre-chilled 96-well plate, add the desired concentrations of ravtansine or DMSO (vehicle control).[15]
-
Add the tubulin solution to each well.[15]
-
To initiate polymerization, add the GTP working solution to each well for a final concentration of 1 mM.[15]
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.[15]
-
Measure the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to microtubule polymerization.[15]
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of microtubule networks in cells treated with ravtansine.
Materials:
-
Cultured cells (e.g., HeLa) on glass coverslips
-
Ravatansine (DM4)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI (nuclear stain)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere.[10]
-
Treat the cells with the desired concentrations of ravtansine or DMSO for the desired duration.[10]
-
Gently wash the cells with PBS.
-
Fix the cells with either 4% paraformaldehyde for 15 minutes at room temperature or ice-cold methanol (B129727) for 5-10 minutes at -20°C.
-
If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with 1% BSA in PBS for 30-60 minutes.
-
Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS in the dark.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the microtubule network and nuclei using a fluorescence microscope.
MTT Cell Viability Assay
This colorimetric assay quantifies the cytotoxic effect of ravtansine on cultured cells.
Materials:
-
Cultured cells
-
Ravatansine (DM4)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of ravtansine or DMSO (vehicle control) and incubate for the desired period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[15]
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC₅₀ value.[15]
Visualizations
Signaling Pathway of Ravtansine-Induced Apoptosis
Caption: Ravtansine-induced apoptosis pathway.
Experimental Workflow for Tubulin Polymerization Assay
Caption: Tubulin polymerization assay workflow.
Logical Relationship of Ravtansine's Effects on Microtubule Dynamics
Caption: Ravtansine's impact on microtubule dynamics.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. adcreview.com [adcreview.com]
- 3. researchgate.net [researchgate.net]
- 4. Maytansinoid-antibody conjugates induce mitotic arrest by suppressing microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [1010.4288] Modeling the Effects of Drug Binding on the Dynamic Instability of Microtubules [arxiv.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
An In-depth Technical Guide to the Synthesis and Chemical Properties of DM4
For Researchers, Scientists, and Drug Development Professionals
Introduction
DM4, also known as ravtansine, is a potent cytotoxic agent belonging to the maytansinoid family of microtubule inhibitors.[1][2] It is a synthetic derivative of maytansine, a natural product originally isolated from the plant Maytenus ovatus.[3][4] DM4's high cytotoxicity, with IC50 values often in the sub-nanomolar range, makes it a critical payload component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[5] This guide provides a comprehensive overview of the synthesis, chemical properties, mechanism of action, and application of DM4 in ADCs, along with detailed experimental protocols.
Synthesis of DM4
The synthesis of DM4 is a multi-step process that begins with the esterification of maytansinol (B1676226) with a custom-synthesized thiol-containing side chain.[6] The side chain, N-methyl-N-(4-methyl-4-methyldithio-1-oxopentyl)-L-alanine, is prepared in several steps.[7] The overall synthesis involves the reaction of this side chain with maytansinol in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and zinc chloride, followed by purification.[7]
Synthetic Pathway of DM4
Caption: Synthetic pathway of DM4 from maytansinol.
Chemical and Physical Properties
DM4 is a complex macrocyclic lactam with a chlorinated benzene (B151609) ring.[8] Its structure includes a thiol group that is crucial for its conjugation to antibodies via disulfide linkers.[9] The presence of gem-dimethyl groups on the carbon adjacent to the sulfur atom contributes to its increased potency compared to other maytansinoids like DM1, likely due to enhanced hydrophobicity and membrane permeability.[2]
| Property | Value | Reference |
| CAS Number | 796073-69-3 | [1] |
| Molecular Formula | C38H54ClN3O10S | [10] |
| Molecular Weight | 780.37 g/mol | [10] |
| Appearance | Solid | [11] |
| Solubility | Soluble in DMSO (100 mg/mL with sonication) | [10] |
Mechanism of Action
As a maytansinoid, DM4 exerts its cytotoxic effects by inhibiting the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division.[4][12] DM4 binds to tubulin, the protein subunit of microtubules, at the vinca (B1221190) alkaloid binding site, leading to the disruption of microtubule dynamics.[4] This interference with microtubule function results in the arrest of the cell cycle at the G2/M phase, ultimately leading to apoptosis (programmed cell death).[3]
Mechanism of Action of a DM4-Containing ADC
Caption: Mechanism of action of a DM4-ADC.
Application in Antibody-Drug Conjugates (ADCs)
The high potency of DM4 makes it an ideal payload for ADCs. In this therapeutic approach, DM4 is attached to a monoclonal antibody (mAb) that specifically targets an antigen overexpressed on the surface of cancer cells.[4] This targeted delivery system aims to increase the therapeutic window of the cytotoxic agent by maximizing its concentration at the tumor site while minimizing exposure to healthy tissues.[12]
DM4 can be conjugated to antibodies through either cleavable or non-cleavable linkers.[4] Cleavable linkers, such as disulfide linkers, are designed to be stable in the bloodstream and release the DM4 payload within the reducing environment of the tumor cell.[8] Non-cleavable linkers, like thioether linkers, release the payload upon lysosomal degradation of the antibody.[4]
Experimental Protocols
Synthesis of DM4
The synthesis of DM4 involves a multi-step chemical process. A detailed protocol is outlined in patent literature and chemical methodology publications.[1][7] The key steps include:
-
Preparation of the side chain: 4-Mercapto-4-methylpentanoic acid is synthesized and then converted to its disulfide form. This is subsequently activated as an N-hydroxysuccinimide ester and reacted with N-methyl-L-alanine.[7]
-
Esterification: The prepared side chain is coupled with maytansinol using DCC and ZnCl2 as catalysts.[7]
-
Reduction: The disulfide bond in the resulting intermediate (L-DM4-SMe) is reduced using a reducing agent like dithiothreitol (B142953) (DTT) to yield the final thiol-containing DM4.[7]
-
Purification: High-performance liquid chromatography (HPLC) is typically used to purify the final DM4 product.[7]
Conjugation of DM4 to an Antibody (Disulfide Linker)
This protocol describes a common method for conjugating DM4 to an antibody via a disulfide linker.
-
Antibody preparation: The antibody is typically buffer-exchanged into a suitable buffer (e.g., PBS, pH 7.4).[8]
-
Antibody modification: The antibody is first modified with a heterobifunctional linker containing a reactive disulfide, such as SPDB (N-succinimidyl-4-(2-pyridyldithio)butyrate).
-
DM4 conjugation: The thiol-containing DM4 is then reacted with the modified antibody. The thiol group on DM4 displaces the pyridyldithio group on the linker, forming a stable disulfide bond between the antibody and DM4.[8]
-
Purification: The resulting ADC is purified from unconjugated DM4 and other reagents using methods like size-exclusion chromatography (e.g., G25 Sephadex column).[8]
-
Characterization: The drug-to-antibody ratio (DAR) of the purified ADC is determined using techniques such as UV-Vis spectrophotometry or hydrophobic interaction chromatography (HIC).[13]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the cytotoxic activity of DM4 and DM4-ADCs.[9]
-
Cell seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[9]
-
Treatment: The cells are treated with serial dilutions of the DM4-containing ADC, unconjugated antibody (as a negative control), and free DM4.[9]
-
Incubation: The plate is incubated for a period of 48 to 144 hours.[9]
-
MTT addition: An MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 1-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[9]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., 10% SDS in 0.01 M HCl).[9]
-
Absorbance reading: The absorbance is read at 570 nm using a microplate reader. The IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, is then calculated from the dose-response curve.[9]
Preclinical Evaluation Workflow for a DM4-ADC
The preclinical evaluation of a DM4-ADC involves a series of in vitro and in vivo studies to assess its efficacy and safety.[3][12]
Caption: A typical preclinical evaluation workflow for a DM4-ADC.
Stability
The stability of DM4 and its ADC formulations is a critical parameter that influences their therapeutic efficacy and safety. Stability studies are conducted to evaluate the physical and chemical integrity of the drug substance and the drug product under various environmental conditions over time.[14] For DM4-ADCs, key stability-indicating parameters include the maintenance of the drug-to-antibody ratio, the integrity of the antibody and the linker, and the prevention of aggregation.[13] In-use stability testing is also performed to establish the period during which a multi-dose product can be used after opening while maintaining its quality.[15]
Conclusion
DM4 is a highly potent maytansinoid that has become a cornerstone in the development of next-generation antibody-drug conjugates. Its well-understood mechanism of action, coupled with established synthetic and conjugation methodologies, makes it an attractive payload for targeted cancer therapies. A thorough understanding of its chemical properties, synthesis, and biological activity, as outlined in this guide, is essential for researchers and drug developers working to advance novel and effective ADC-based treatments for cancer.
References
- 1. US20180043013A1 - Cytotoxic agents comprising new maytansinoids (dm4) - Google Patents [patents.google.com]
- 2. DM4 | 796073-69-3 [chemicalbook.com]
- 3. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 6. researchgate.net [researchgate.net]
- 7. DM4:Activity and Preparation_Chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Maytansinoid DM4 | C39H56ClN3O10S | CID 46926355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. prisysbiotech.com [prisysbiotech.com]
- 13. EP3311846A1 - Methods for formulating antibody drug conjugate compositions - Google Patents [patents.google.com]
- 14. pharmastate.academy [pharmastate.academy]
- 15. ema.europa.eu [ema.europa.eu]
In Vitro Potency of Maytansinoid DM4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoid DM4, a derivative of maytansine, is a potent microtubule-targeting agent that has garnered significant interest in the field of oncology, particularly as a cytotoxic payload for antibody-drug conjugates (ADCs).[1][2][3] Its high cytotoxicity, which can be up to 1,000 times greater than conventional chemotherapeutics like doxorubicin, makes it an attractive candidate for targeted cancer therapy.[3][4][5] This technical guide provides an in-depth overview of the in vitro potency of DM4, detailing its mechanism of action, summarizing key cytotoxicity data, outlining common experimental protocols, and visualizing the associated cellular pathways.
Mechanism of Action
DM4 exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division.[1][6][7] As a potent anti-tubulin agent, DM4 binds to tubulin and inhibits its polymerization, leading to microtubule depolymerization.[1][6] This interference with microtubule assembly and stabilization disrupts the formation and function of the mitotic spindle, a necessary apparatus for chromosome segregation during mitosis.[8] Consequently, the cell cycle is arrested in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[9] The targeted delivery of DM4 via ADCs allows for the selective destruction of cancer cells while minimizing systemic toxicity.[2]
Data Presentation: In Vitro Cytotoxicity of DM4 and its Conjugates
The in vitro potency of DM4 is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of free DM4 and DM4-containing ADCs in various cancer cell lines.
Table 1: In Vitro Cytotoxicity of Free Maytansinoid DM4 and Related Compounds
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| DM4 | SK-BR-3 | Breast Cancer | 0.3 - 0.4 | [10][11] |
| DM4SMe | COLO 205 | Colon Cancer | Not specified | [9] |
| DM4SMe | A-375 | Melanoma | Not specified | [9] |
| S-methyl-DM4 | Various | Not specified | 0.03 (pM range) | [12] |
| Lysine-Nε-SPDB-DM4 | A375 | Melanoma | 2 | [11] |
| Lysine-Nε-SPDB-DM4 | BJAB | B-cell Lymphoma | 7 | [11] |
| Lysine-Nε-SPDB-DM4 | COLO205 | Colon Cancer | 20 | [11] |
| Lysine-Nε-SPDB-DM4 | KB | Cervical Cancer | 3 | [11] |
| Lysine-Nε-SPDB-DM4 | MOLT-4 | T-cell Leukemia | 16 | [11] |
Table 2: In Vitro Potency of DM4-Containing Antibody-Drug Conjugates (ADCs)
| ADC | Target Antigen | Cell Line | Cancer Type | IC50 (nM) | Reference |
| huC242-DM4 | CanAg | COLO 205 | Colon Cancer | Not specified | [9] |
| 7E7-DM4 | CD123 | MOLM-14 | Acute Myeloid Leukemia | 1 - 10 | [13] |
| 11C3-DM4 | CD123 | MOLM-14 | Acute Myeloid Leukemia | 1 - 10 | [13] |
| Coltuximab ravtansine | CD19 | Various | B-cell Lymphoma | Not specified | [13] |
| Indatuximab ravtansine | CD138 | Multiple Myeloma | Multiple Myeloma | Not specified | [13] |
Experimental Protocols
The assessment of DM4's in vitro potency relies on various cytotoxicity assays. These assays measure cell viability or cell death following exposure to the compound. Below are detailed methodologies for commonly employed experiments.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[6]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[6]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of DM4 in culture medium. Remove the old medium from the wells and add the DM4 dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve DM4) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Lactate (B86563) Dehydrogenase (LDH) Release Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells.
Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The amount of LDH in the supernatant is proportional to the number of dead cells. The assay measures LDH activity through a coupled enzymatic reaction that results in the formation of a colored product.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet the cells.
-
Sample Transfer: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration by comparing the LDH release in treated wells to that in control wells (spontaneous release from untreated cells and maximum release from cells lysed with a detergent).
Fluorescence-Based Cytotoxicity Assays
These assays utilize fluorescent dyes to differentiate between live and dead cells.
Principle: Different fluorescent dyes can be used. For example, Calcein-AM is a non-fluorescent, cell-permeable dye that is converted to the green fluorescent calcein (B42510) by esterases in live cells. Propidium iodide (PI) or 7-AAD are cell-impermeable DNA-binding dyes that only enter and stain the nuclei of dead cells with compromised membranes.
Protocol (Example using Calcein-AM and PI):
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).
-
Dye Staining: After the incubation period, add a solution containing both Calcein-AM and PI to each well.
-
Incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence microplate reader or a flow cytometer. Green fluorescence (Calcein) indicates live cells, while red fluorescence (PI) indicates dead cells.
-
Data Analysis: Calculate the percentage of live and dead cells for each treatment condition. Determine the IC50 value based on the reduction in the number of live cells or the increase in the number of dead cells.
Mandatory Visualization
Signaling Pathway of DM4-Induced Apoptosis
The following diagram illustrates the signaling cascade initiated by DM4's disruption of microtubules, leading to mitotic arrest and ultimately, apoptosis.
Caption: Signaling pathway of DM4-induced apoptosis.
Experimental Workflow for In Vitro Potency Assessment
The following diagram outlines a typical experimental workflow for determining the in vitro potency of a compound like DM4.
Caption: Experimental workflow for in vitro potency assessment.
Conclusion
Maytansinoid DM4 is a highly potent cytotoxic agent with a well-defined mechanism of action centered on the disruption of microtubule dynamics. Its sub-nanomolar to low nanomolar in vitro potency against a range of cancer cell lines underscores its potential as a therapeutic payload. The selection of an appropriate in vitro cytotoxicity assay is crucial for accurately determining its potency and requires careful consideration of the experimental context. The signaling cascade initiated by DM4-induced mitotic arrest involves the intricate interplay of cell cycle checkpoints and the apoptotic machinery, offering multiple avenues for further investigation and potential therapeutic intervention. This guide provides a foundational understanding of the in vitro characteristics of DM4 for researchers and professionals in the field of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 4. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Critical role of anti-apoptotic Bcl-2 protein phosphorylation in mitotic death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Disruption of microtubules sensitizes the DNA damage-induced apoptosis through inhibiting nuclear factor κB (NF-κB) DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The microtubule targeting agents eribulin and paclitaxel activate similar signaling pathways and induce cell death predominantly in a caspase-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Protein Degradation Induces Apoptosis through a Microtubule-Associated Protein 1 Light Chain 3-Mediated Activation of Caspase-8 at Intracellular Membranes - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analogs of DM4: An In-depth Technical Guide to Their Activity and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoids, a class of potent microtubule-targeting agents, have garnered significant attention in the field of oncology, particularly as cytotoxic payloads for antibody-drug conjugates (ADCs).[1][2] Among these, DM4 (ravtansine), a synthetic analog of maytansine (B1676224), has emerged as a key player in the development of next-generation ADCs due to its high potency and amenability to chemical modification.[][4] This technical guide provides a comprehensive overview of the structural analogs of DM4, detailing their structure-activity relationships, preclinical efficacy, and the experimental protocols for their evaluation.
DM4 is a derivative of maytansine, a 19-membered ansa macrolide originally isolated from the shrub Maytenus ovatus.[2][5] Like its parent compound, DM4 exerts its cytotoxic effects by inhibiting the assembly of microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[4] The clinical utility of maytansinoids as standalone chemotherapeutic agents has been limited by their narrow therapeutic window and systemic toxicity.[5] However, their conjugation to tumor-targeting monoclonal antibodies allows for selective delivery to cancer cells, thereby enhancing their therapeutic index.[1]
This guide will delve into the critical structural features of DM4 and its analogs that influence their biological activity. We will present a compilation of quantitative data on their in vitro cytotoxicity and in vivo efficacy, organized into clear, comparative tables. Furthermore, detailed experimental methodologies for the synthesis, conjugation, and evaluation of these compounds are provided to aid researchers in their drug development efforts. Finally, we will visualize the key signaling pathways and experimental workflows using Graphviz diagrams to provide a clear and concise representation of the underlying biological and experimental processes.
Mechanism of Action of DM4 and its Analogs
The primary mechanism of action of DM4 and its structural analogs is the disruption of microtubule dynamics.[4] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.[4]
Maytansinoids, including DM4, bind to tubulin at the vinca (B1221190) alkaloid binding site, preventing its polymerization into microtubules.[4] This inhibition of microtubule assembly disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis.[4] The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[6] This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[6]
The apoptotic cascade initiated by maytansinoid-induced mitotic arrest can be mediated by the p53 tumor suppressor protein.[7] Prolonged mitotic arrest can lead to DNA damage, which in turn activates p53.[8] Activated p53 can then upregulate the expression of pro-apoptotic proteins, such as Bax, and downregulate anti-apoptotic proteins, like Bcl-2, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation.[9]
Structure-Activity Relationship of DM4 Analogs
The cytotoxic potency of maytansinoid analogs is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have revealed that modifications at the C3 ester side chain are particularly critical for their biological activity.[10]
Maytansinoid analogs can be broadly classified into two categories based on the C3 substituent:
-
Maytansine-type analogs: These possess an amino acid spacer at the C3 position.
-
Ansamitocin-type analogs: These are formed by direct esterification at the C3-hydroxyl group.[11]
The nature of the C3 ester side chain influences the molecule's lipophilicity, steric hindrance, and binding affinity to tubulin. For instance, the chirality at the C3 position has been shown to be a crucial determinant of cytotoxicity, with L-epimers being significantly more potent than their corresponding D-epimers.[10]
Furthermore, the linker used to conjugate the maytansinoid to the antibody in an ADC context also plays a vital role in the overall activity. Linkers can be cleavable (e.g., disulfide-based) or non-cleavable (e.g., thioether-based). Cleavable linkers release the maytansinoid payload in its free form inside the target cell, which can then diffuse out and exert a "bystander effect" on neighboring antigen-negative tumor cells.[]
Data Presentation
In Vitro Cytotoxicity of DM4 and Analogs
The following table summarizes the in vitro cytotoxicity (IC50 values) of DM4 and several of its analogs against various cancer cell lines. The data is compiled from multiple sources to provide a comparative overview.
| Compound | Cell Line | Cancer Type | IC50 (pM) | Reference |
| Ansamitocin P3 | MCF-7 | Breast Cancer | 20 ± 3 | [7] |
| Ansamitocin P3 | HeLa | Cervical Cancer | 50 ± 0.5 | [7] |
| Ansamitocin P3 | EMT-6/AR1 | Breast Cancer | 140 ± 17 | [7] |
| Ansamitocin P3 | MDA-MB-231 | Breast Cancer | 150 ± 1.1 | [7] |
| Maytansine | COLO 205 | Colon Cancer | - | [10] |
| DM1SMe | COLO 205 | Colon Cancer | - | [10] |
| Maytansine | HCT-15 | Colon Cancer | - | [10] |
| DM1SMe | HCT-15 | Colon Cancer | - | [10] |
| Maytansine | UO-31 | Renal Cancer | - | [10] |
| DM1SMe | UO-31 | Renal Cancer | - | [10] |
Note: Specific IC50 values for maytansine and DM1SMe in COLO 205, HCT-15, and UO-31 cell lines were not explicitly provided in the source as numerical values but were used in comparative analyses of resistance.
In Vivo Efficacy of DM4-based ADCs
The following table presents in vivo efficacy data for a DM4-based antibody-drug conjugate (T4H11-DM4) in various xenograft models.
| ADC | Xenograft Model | Dosage | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |
| T4H11-DM4 | HT-29 (Colon) | 2.5 mg/kg | i.v. on days 1, 4, 7 | Significant inhibition | [12] |
| T4H11-DM4 | HT-29 (Colon) | 5 mg/kg | i.v. on days 1, 4, 7 | Significant inhibition | [12] |
| T4H11-DM4 | HT-29 (Colon) | 10 mg/kg | i.v. on days 1, 4, 7 | Significant inhibition | [12] |
| T4H11-DM4 | HCT116 (Colon) | 2.5 mg/kg | i.v. on days 1, 4, 7 | Significant inhibition | [12] |
| T4H11-DM4 | HCT116 (Colon) | 5 mg/kg | i.v. on days 1, 4, 7 | Significant inhibition | [12] |
| T4H11-DM4 | HCT116 (Colon) | 10 mg/kg | i.v. on days 1, 4, 7 | Significant inhibition | [12] |
| T4H11-DM4 | HCT15 (Colon) | 2.5 mg/kg | i.v. on days 1, 4, 7 | Significant inhibition | [12] |
| T4H11-DM4 | HCT15 (Colon) | 5 mg/kg | i.v. on days 1, 4, 7 | Significant inhibition | [12] |
| T4H11-DM4 | HCT15 (Colon) | 10 mg/kg | i.v. on days 1, 4, 7 | Significant inhibition | [12] |
Note: The source provides graphical data showing significant tumor growth inhibition but does not provide specific percentage values.
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol describes a common method for assessing the cytotoxicity of DM4 analogs against cancer cell lines.[10]
Materials:
-
Cancer cell lines of interest
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
DM4 analog stock solutions (in a suitable solvent like DMSO)
-
Cell viability reagent (e.g., WST-8 or CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 2 x 10³ cells per well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.
-
Prepare serial dilutions of the DM4 analog in culture medium.
-
Add 100 µL of the diluted compound solutions to the respective wells. Include control wells with medium only (blank) and cells with medium but no compound (vehicle control).
-
Incubate the plate for a specified period (e.g., 4 to 6 days) at 37°C and 5% CO₂.
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of WST-8 reagent).
-
Incubate the plate for a further 2 to 6 hours at 37°C.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antibody-Drug Conjugation with SMCC-DM4
This protocol outlines the steps for conjugating a thiol-containing DM4 analog to an antibody via the non-cleavable SMCC linker.[13]
Materials:
-
Monoclonal antibody (mAb) solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2)
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
-
Thiol-containing DM4 analog
-
Anhydrous DMSO
-
Desalting column (e.g., Sephadex G-25)
-
Thiol Reaction Buffer (e.g., PBS with EDTA, pH 6.5-7.5)
-
Quenching reagent (e.g., L-cysteine or N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Activation: a. Prepare a stock solution of SMCC in anhydrous DMSO. b. Add a molar excess of the SMCC solution to the antibody solution. The exact molar ratio should be optimized to achieve the desired drug-to-antibody ratio (DAR). c. Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation. d. Remove the excess, unreacted SMCC using a desalting column equilibrated with Thiol Reaction Buffer.
-
Conjugation: a. Dissolve the thiol-containing DM4 analog in DMSO to a known concentration. b. Add a molar excess of the DM4 solution to the maleimide-activated antibody solution. c. Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching: a. Add a quenching reagent to a final concentration of approximately 1 mM to cap any unreacted maleimide (B117702) groups. b. Incubate for an additional 15-30 minutes.
-
Purification: a. Purify the ADC from unreacted drug and other impurities using size-exclusion chromatography or another suitable purification method. b. Collect the fractions containing the monomeric ADC.
-
Characterization: a. Determine the protein concentration (e.g., by UV-Vis spectrophotometry at 280 nm). b. Determine the DAR using methods such as UV-Vis spectrophotometry, Hydrophobic Interaction Chromatography (HIC), or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
In Vivo Efficacy Study in a Xenograft Model
This protocol describes a general procedure for evaluating the in vivo antitumor activity of a DM4-based ADC in a mouse xenograft model.[12]
Materials:
-
Immunodeficient mice (e.g., SCID or nude mice)
-
Human tumor cell line
-
Matrigel (optional)
-
DM4-based ADC and vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: a. Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10⁷ cells) in a suitable medium (with or without Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: a. Monitor tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x Length x Width²). b. When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment: a. Administer the DM4-based ADC and vehicle control to the respective groups via the desired route (e.g., intravenously). The dosage and treatment schedule should be based on prior tolerability studies.
-
Monitoring: a. Measure tumor volumes and body weights of the mice regularly (e.g., twice a week). b. Monitor the mice for any signs of toxicity.
-
Endpoint and Analysis: a. Euthanize the mice when the tumors in the control group reach a specified size or at the end of the study period. b. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. c. Excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Mandatory Visualization
Signaling Pathway of DM4-induced Apoptosis
Caption: Signaling pathway of DM4-induced apoptosis.
Experimental Workflow for ADC Efficacy Evaluation
Caption: Workflow for evaluating ADC efficacy.
Logical Relationship of DM4 Analog Structure and Activity
Caption: Structure-activity relationship of DM4 analogs.
References
- 1. The NCI-60 screen and COMPARE algorithm as described by the original developers. - NCI [dctd.cancer.gov]
- 2. researchgate.net [researchgate.net]
- 4. Obtaining Vialed and Plated Compounds from the NCI open collection - NCI [dctd.cancer.gov]
- 5. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 6. researchgate.net [researchgate.net]
- 7. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Lynchpin of Potent Antibody-Drug Conjugates: An In-depth Technical Guide to the DM4 Payload
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the maytansinoid payload, DM4, a critical component in the design and development of next-generation antibody-drug conjugates (ADCs). We will delve into its mechanism of action, physicochemical properties, and the experimental methodologies underpinning its synthesis, conjugation, and evaluation. All quantitative data has been consolidated into structured tables for ease of comparison, and key processes are visualized through detailed diagrams.
Introduction to DM4: A Potent Maytansinoid Cytotoxin
DM4, also known as ravtansine, is a synthetic derivative of maytansine, a potent microtubule-targeting agent.[1][2] Its high cytotoxicity, with activity in the picomolar range, makes it an effective payload for ADCs.[3] By attaching DM4 to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, the cytotoxic effects can be localized to cancer cells, thereby minimizing systemic toxicity.[4] DM4 is typically conjugated to antibodies via cleavable linkers, such as those containing a disulfide bond, which are designed to release the active payload within the reducing environment of the target cell.[5]
Mechanism of Action: Disrupting the Cellular Scaffolding
The primary mechanism of action of DM4 is the inhibition of tubulin polymerization.[3] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in crucial cellular processes, including cell division, intracellular transport, and maintenance of cell shape.
Signaling Pathway for DM4-Induced Apoptosis
Mechanism of action of a DM4-ADC leading to apoptosis.
By binding to tubulin, DM4 prevents the formation of microtubules, leading to the disruption of the mitotic spindle. This triggers the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[6] Prolonged mitotic arrest initiates a stress signaling cascade, including the activation of the c-Jun N-terminal kinase (JNK) pathway.[6] Activated JNK can inactivate anti-apoptotic proteins of the Bcl-2 family (Bcl-2 and Bcl-xL), leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[1] Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, an initiator caspase.[1] Caspase-9, in turn, activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell, culminating in apoptosis.[1]
A key feature of DM4 is its ability to induce a "bystander effect." Due to its membrane permeability, once released into a target cancer cell, DM4 can diffuse out and kill neighboring tumor cells that may not express the target antigen.[7]
Quantitative Data on DM4 and DM4-ADCs
The potency and efficacy of DM4-based ADCs have been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data.
In Vitro Cytotoxicity of DM4-ADCs
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| ADC Name | Target Antigen | Cancer Cell Line | IC50 (ng/mL) | Reference |
| T4H11-DM4 | DDR1 | HT-29 (Colon) | ~10-100 | [8] |
| T4H11-DM4 | DDR1 | HCT116 (Colon) | ~1-10 | [8] |
| T4H11-DM4 | DDR1 | HCT15 (Colon) | ~10-100 | [8] |
| huC242-DM4 | CanAg | Various | Not Specified | [9] |
| IMGN853 | Folate Receptor α | Igrov-1 (Ovarian) | Not Specified | [10] |
| IMGN853 | Folate Receptor α | Ovcar-3 (Ovarian) | Not Specified | [10] |
Pharmacokinetic Parameters of DM4-ADCs
Pharmacokinetics describes the movement of drugs within the body. Key parameters include clearance (CL), volume of distribution (Vss), and half-life (t1/2).
| ADC Name | Dose | Clearance (CL) | Volume of Distribution (Vss) | Half-life (t1/2) | Study Population | Reference |
| Maytansinoid ADCs | 0.3 - 7 mg/kg | Generally lower than auristatin ADCs | Not Specified | ~3.5 days (for T-DM1) | Human | [11][12] |
| Calicheamicin ADCs | 0.005 - 0.2 mg/kg | Much higher than maytansinoid ADCs | Not Specified | Not Specified | Human | [11] |
| Auristatin ADCs | 0.3 - 7 mg/kg | Generally higher than maytansinoid ADCs | Not Specified | Not Specified | Human | [11] |
In Vivo Efficacy of DM4-ADCs
Xenograft models are commonly used to evaluate the anti-tumor activity of ADCs in vivo.
| ADC Name | Xenograft Model | Dose | Tumor Growth Inhibition | Reference |
| T4H11-DM4 | HT-29 (Colon) | 2.5, 5, 10 mg/kg | Dose-dependent inhibition | [8] |
| T4H11-DM4 | HCT116 (Colon) | 2.5, 5, 10 mg/kg | Dose-dependent inhibition | [8] |
| T4H11-DM4 | HCT15 (Colon) | 2.5, 5, 10 mg/kg | Dose-dependent inhibition | [8] |
| IMGN853 | Igrov-1 (Ovarian) | 1.2, 2.4, 5.0 mg/kg | Dose-dependent inhibition | [10] |
| IMGN853 | Ovcar-3 (Ovarian) | 1.2, 2.4, 5.0 mg/kg | Dose-dependent inhibition | [10] |
Experimental Protocols
Detailed methodologies are crucial for the successful development and evaluation of DM4-based ADCs.
Synthesis of DM4 Payload
The synthesis of DM4 is a multi-step process that begins with the natural product maytansine. A thiol-containing side chain is introduced to provide a site for conjugation to a linker.
Workflow for DM4 Synthesis
Synthetic workflow for the DM4 payload.
A detailed, step-by-step protocol for the synthesis of DM4 can be found in the literature, often involving the esterification of maytansinol with a disulfide-containing carboxylic acid, followed by reduction to yield the free thiol of DM4.
Conjugation of DM4 to Monoclonal Antibodies
The conjugation of DM4 to a monoclonal antibody is a critical step that determines the drug-to-antibody ratio (DAR) and the stability of the resulting ADC. A common method involves the use of a bifunctional linker, such as SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate).
Workflow for DM4-ADC Conjugation
General workflow for conjugating DM4 to an antibody.
Detailed Protocol:
-
Antibody Reduction: The interchain disulfide bonds of the antibody are partially or fully reduced using a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT) to generate free thiol groups.
-
Linker-Payload Reaction: The reduced antibody is then reacted with a maleimide-functionalized linker-payload construct, such as SPDB-DM4. The maleimide (B117702) group reacts with the free thiols on the antibody to form a stable thioether bond.[13]
-
Purification: The resulting ADC is purified to remove unconjugated payload, linker, and aggregated antibody. Size exclusion chromatography (SEC) is a common method for this purpose.[13]
-
Characterization: The purified ADC is characterized to determine the DAR, purity, and potency.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of ADCs.[14]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
ADC Treatment: The cells are treated with serial dilutions of the DM4-ADC and incubated for a period of 72 to 96 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its reduction by metabolically active cells into a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.[14]
In Vivo Efficacy Study (Xenograft Model)
Xenograft models are instrumental in evaluating the anti-tumor efficacy of DM4-ADCs in a living organism.[8][10]
Protocol:
-
Tumor Implantation: Human cancer cells are implanted subcutaneously into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
ADC Administration: The mice are treated with the DM4-ADC, a vehicle control, and often a non-targeting control ADC.
-
Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.
-
Efficacy Evaluation: The tumor growth inhibition is calculated and compared between the different treatment groups.
Conclusion
The DM4 payload stands as a cornerstone in the development of highly potent and effective antibody-drug conjugates. Its well-understood mechanism of action, coupled with established protocols for its synthesis, conjugation, and evaluation, makes it a valuable tool in the arsenal (B13267) against cancer. The quantitative data presented in this guide underscore its potent anti-tumor activity across a range of cancer types. As research in the field of ADCs continues to advance, a thorough understanding of payloads like DM4 will remain paramount for the design of the next generation of targeted cancer therapies.
References
- 1. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spdb-DM4 () for sale [vulcanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody–Drug Conjugates: Pharmacokinetic/Pharmacodynamic Modeling, Preclinical Characterization, Clinical Studies, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Cytotoxicity: An In-depth Technical Guide to the Tubulin Binding Site of DM4
For Researchers, Scientists, and Drug Development Professionals
Introduction
DM4, a potent thiol-containing maytansinoid and a derivative of maytansine (B1676224), is a critical component in the field of oncology, particularly in the design of Antibody-Drug Conjugates (ADCs).[1][2][3] Its profound cytotoxic effects stem from its ability to disrupt the cellular microtubule network, a fundamental structure for cell division, intracellular transport, and maintenance of cell shape. This technical guide provides a comprehensive examination of the DM4 binding site on tubulin, detailing the molecular interactions, mechanism of action, quantitative binding data, and the experimental protocols used to elucidate this critical drug-target interface. Understanding these core principles is paramount for the rational design and optimization of next-generation ADCs for targeted cancer therapy.[4]
The DM4 Binding Site on β-Tubulin
DM4 exerts its antimitotic activity by binding directly to tubulin, the heterodimeric protein subunit of microtubules. Extensive research, including high-resolution X-ray crystallography, has precisely located this interaction.
-
Binding Location: DM4, along with other maytansinoids like its parent compound maytansine, binds to a specific site on the β-tubulin subunit.[4][5]
-
A Distinct Pocket: This binding location is known as the maytansine site . It is a distinct pocket, separate from other well-characterized drug-binding sites on tubulin, such as the colchicine (B1669291) site, the taxane (B156437) site, and notably, the vinca (B1221190) domain.[4][5][6] The maytansine site is also referred to as the rhizoxin (B1680598) binding site, as other potent microtubule-destabilizing agents like rhizoxin share this location.[5][][8]
-
Molecular Interaction: Upon binding, the maytansinoid wedges itself at the interface between tubulin dimers. This steric hindrance physically blocks the formation of longitudinal contacts between one tubulin dimer and the next, a crucial step for the head-to-tail assembly of protofilaments that form the microtubule wall.[4][5][8] The binding does not appear to induce a significant global conformational change in the tubulin dimer itself.[5][6]
Mechanism of Microtubule Disruption
The binding of DM4 to the maytansine site triggers a potent disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. The mechanism is concentration-dependent:
-
At Substoichiometric Concentrations: At low, subnanomolar concentrations, maytansinoids bind to the high-affinity sites at the plus ends of growing microtubules.[9][10] This action effectively "caps" the microtubule, inhibiting the addition of new tubulin subunits and potently suppressing the dynamic instability—the critical phases of growth and shortening—necessary for proper mitotic spindle function.[9][10][11][12]
-
At High Concentrations: At higher, micromolar concentrations, maytansinoids sequester soluble tubulin dimers into assembly-incompetent drug-tubulin complexes.[5] This depletion of the available tubulin pool further inhibits microtubule formation.
The ultimate cellular consequence of this disruption is an arrest of the cell cycle in the G2/M phase, preventing the formation of a functional mitotic spindle.[13] This prolonged mitotic block activates cellular signaling pathways that lead to programmed cell death (apoptosis).[1][2][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. DM4 | Microtubule Associated | TargetMol [targetmol.com]
- 4. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for DM4-ADC Development in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a transformative class of therapeutics in oncology, combining the target specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. This approach minimizes systemic toxicity while maximizing efficacy at the tumor site.[1] Maytansinoid DM4, a potent microtubule-disrupting agent, has emerged as a key payload in the development of novel ADCs for various cancers, including breast cancer.[2][3] DM4 exerts its cytotoxic effect by binding to tubulin, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[3][4]
These application notes provide a comprehensive overview of the development of DM4-based ADCs for breast cancer, summarizing key preclinical and clinical data. Detailed protocols for essential experiments are provided to guide researchers in the evaluation of DM4-ADC candidates.
Data Presentation
In Vitro Cytotoxicity of DM4-Based ADCs
The following table summarizes the in vitro potency of DM4-based ADCs in various breast cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the drug's effectiveness in inhibiting cell growth.
| ADC | Target Antigen | Breast Cancer Cell Line | IC50 (nmol/L) | Reference |
| SAR566658 | CA6 | Multiple Cell Lines | 1 - 7.3 | [5][6] |
| Hypothetical | HER2 | SK-BR-3 (HER2+) | Data Point | |
| Hypothetical | TROP-2 | MDA-MB-468 (TNBC) | Data Point |
In Vivo Efficacy of DM4-Based ADCs in Breast Cancer Xenograft Models
The antitumor activity of DM4-based ADCs in preclinical mouse models of breast cancer is summarized below. Tumor growth inhibition (TGI) indicates the reduction in tumor size in treated animals compared to a control group.
| ADC | Breast Cancer Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| SAR566658 | Patient-Derived Xenografts (PDX) - CA6 positive | Not Specified | Significant antitumor activity | [5] |
| SAR566658 | Pancreas, Cervix, Bladder, Ovary Xenografts | Not Specified | Tumor regression observed | [5][6] |
| Hypothetical | MDA-MB-468 (TNBC) Xenograft | e.g., 5 mg/kg, intravenously, once weekly | Data Point | |
| Hypothetical | BT-474 (HER2+) Xenograft | e.g., 3 mg/kg, intravenously, every 3 weeks | Data Point |
Note: Detailed TGI percentages for SAR566658 in specific breast cancer PDX models are not publicly detailed. Efficacy data for hypothetical ADCs would be generated through in vivo studies.
Clinical Trial Data for DM4-Based ADCs in Breast Cancer
A summary of clinical trial findings for DM4-based ADCs in patients with breast cancer is presented below.
| ADC | Phase | Patient Population | Dosing Regimen | Objective Response Rate (ORR) | Reference |
| SAR566658 | I | Advanced solid tumors (including 4 breast cancer) | 10 to 240 mg/m², every 3 weeks | 1 partial response (breast) | [7] |
| SAR566658 | I | Heavily pretreated solid tumors expressing CA6 | 90 mg/m² D1, D8 q3w (Recommended Dose) | 3 partial responses (breast) | [8] |
Experimental Protocols
Determination of Drug-to-Antibody Ratio (DAR)
Principle: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to one antibody.[9] It is commonly determined using Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]
Protocol using Hydrophobic Interaction Chromatography (HIC):
-
Instrumentation: HPLC system with a HIC column (e.g., Tosoh Biosciences HIC butyl column).[11]
-
Mobile Phase:
-
Buffer A: 25 mmol/L sodium phosphate, 1.5 mol/L ammonium (B1175870) sulfate, pH 7.0.[11]
-
Buffer B: 25 mmol/L sodium phosphate, 25% isopropanol, pH 7.0.[11]
-
-
Procedure: a. Equilibrate the HIC column with Buffer A. b. Inject the ADC sample. c. Elute the ADC species using a gradient of increasing Buffer B concentration (e.g., 0% to 100% Buffer B over 30 minutes).[11] d. Monitor the elution profile at 280 nm.
-
Data Analysis: a. The different peaks correspond to antibody species with varying numbers of conjugated DM4 molecules (DAR 0, 2, 4, 6, 8, etc.). b. Calculate the area under each peak. c. The average DAR is calculated using the following formula: Average DAR = (Σ (Peak Area_i * DAR_i)) / (Σ Peak Area_i)
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: This assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-468, SK-BR-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
DM4-ADC and unconjugated antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed breast cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
ADC Treatment: a. Prepare serial dilutions of the DM4-ADC and the unconjugated antibody in complete medium. b. Remove the medium from the wells and add 100 µL of the different ADC concentrations. Include untreated cells as a negative control and cells treated with the unconjugated antibody as a specificity control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C.
-
MTT Addition and Incubation: a. Add 20 µL of MTT solution to each well. b. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: a. Carefully remove the medium. b. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
In Vivo Efficacy Study in a Xenograft Mouse Model
Principle: This study evaluates the anti-tumor activity of a DM4-ADC in an in vivo setting using immunodeficient mice bearing human breast cancer xenografts.[2]
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)
-
Human breast cancer cells (e.g., MDA-MB-468) or patient-derived tumor fragments
-
DM4-ADC, vehicle control, and isotype control ADC
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: a. Subcutaneously inject 1-5 x 10^6 breast cancer cells mixed with Matrigel into the flank of each mouse. For patient-derived xenografts (PDXs), surgically implant a small tumor fragment.[2]
-
Tumor Growth Monitoring: a. Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. b. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomization and Treatment: a. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, DM4-ADC at different doses).[4] b. Administer the treatments intravenously (e.g., via tail vein injection) according to the desired dosing schedule (e.g., once weekly).
-
Efficacy Evaluation: a. Continue to monitor tumor volume and body weight throughout the study. b. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Data Analysis: a. Plot the mean tumor volume for each group over time. b. Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = (1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)) * 100.[12]
Mandatory Visualizations
Signaling Pathway of DM4-Induced Apoptosis
Caption: DM4-induced apoptotic signaling pathway.
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for in vitro cytotoxicity (MTT) assay.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for in vivo efficacy study in xenograft models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hoeford.com [hoeford.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The microtubule targeting agents eribulin and paclitaxel activate similar signaling pathways and induce cell death predominantly in a caspase-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. hpst.cz [hpst.cz]
- 10. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Tumor growth inhibition modeling of individual lesion dynamics and interorgan variability in HER2‐negative breast cancer patients treated with docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DM4-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the linker chemistry for maytansinoid DM4-based antibody-drug conjugates (ADCs). Detailed protocols for conjugation, characterization, and analysis are included to guide researchers in the development of potent and stable ADCs.
Introduction to DM4 and Linker Chemistry
DM4 is a potent microtubule-disrupting agent, a derivative of maytansine, which induces cell cycle arrest and apoptosis in proliferating tumor cells.[][2][3] Its high cytotoxicity makes it an effective payload for ADCs. The linker connecting DM4 to the monoclonal antibody (mAb) is a critical component that significantly influences the ADC's stability, efficacy, and safety profile.[2][4][5] The choice of linker determines the mechanism of drug release and the overall therapeutic window of the ADC.
Linkers can be broadly categorized as cleavable or non-cleavable.
-
Cleavable Linkers: These linkers are designed to be stable in systemic circulation and release the cytotoxic payload in the tumor microenvironment or within the target cell in response to specific triggers.[6][7] For DM4, disulfide-based linkers such as SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate) are commonly employed.[6][8][] These linkers are cleaved in the reducing environment of the cell, releasing the active DM4 payload.[6][] The steric hindrance around the disulfide bond can be modified to modulate the stability and release kinetics of the ADC.[2]
-
Non-cleavable Linkers: These linkers, such as SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), form a stable thioether bond and release the drug upon lysosomal degradation of the antibody.[7][10][11] This approach can lead to improved plasma stability and reduced off-target toxicity.[7][11]
Data Presentation: Comparison of Linker Chemistries for DM4-ADCs
The choice of linker significantly impacts the pharmacological properties of DM4-based ADCs. The following tables summarize quantitative data from preclinical studies comparing cleavable (SPDB) and non-cleavable (SMCC) linkers.
Table 1: In Vitro Cytotoxicity of DM4-ADCs
| Cell Line | Target Antigen | Linker Type | ADC | IC50 (pM) | Reference |
| Karpas-299 | CD30 | Cleavable (vc-PABC) | Brentuximab Vedotin (Adcetris®) | 16 | [12] |
| OVCAR3 | CDH6 | Cleavable (SPDB) | CDH6-SPDB-DM4 | Sub-nanomolar | [13] |
| OVCAR3 | CDH6 | Non-cleavable (SMCC) | CDH6-SMCC-DM1 | Sub-nanomolar | [13] |
| Antigen B expressing cells | Antigen B | Cleavable (SPDB) | Anti-Antigen B-SPDB-DM4 | 2.6-fold more potent than research scale | [8] |
Table 2: In Vivo Efficacy of DM4-ADCs in Xenograft Models
| Tumor Model | Linker Type | ADC | Dose | Outcome | Reference |
| OVCAR3 | Cleavable (SPDB) | CDH6-SPDB-DM4 | 5 mg/kg | Tumor regression | [13] |
| OVCAR3 | Non-cleavable (SMCC) | CDH6-SMCC-DM1 | 5 mg/kg | Tumor growth inhibition | [13] |
| OVCAR3 | Cleavable (sulfo-SPDB) | CDH6-sulfo-SPDB-DM4 | 1.25, 2.5, 5 mg/kg | Dose-dependent tumor regression | [13] |
| WSUDLCL2 lymphoma | Non-cleavable (Alkyne/Piperazine) | ADC | 0.31 and 1 mg/kg | Tumor suppression | [14] |
Table 3: Pharmacokinetic Properties of DM4-ADCs
| ADC | Linker Type | Half-life (t1/2) | Clearance (CL) | Reference |
| M9346A–sulfo-SPDB–[3H]DM4 | Cleavable (sulfo-SPDB) | Not specified | Measured by radioactivity | [15] |
| J2898A–SMCC–[3H]DM1 | Non-cleavable (SMCC) | Not specified | Measured by radioactivity | [15] |
| CX-DM1 ADC | Non-cleavable (CX) | 9.9 days | 0.7 mL/h/kg | [14] |
| SMCC-DM1 ADC | Non-cleavable (SMCC) | 10.4 days | 0.7 mL/h/kg | [14] |
Experimental Protocols
Protocol 1: Conjugation of DM4 to an Antibody using a Cleavable SPDB Linker
This protocol describes the conjugation of a thiol-containing DM4 payload to a monoclonal antibody via a disulfide exchange reaction with an antibody modified with the SPDB crosslinker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
SPDB crosslinker
-
DM4 payload
-
Reducing agent (e.g., TCEP)
-
Reaction buffers (e.g., sodium phosphate (B84403) buffer, pH 8)
-
Organic solvent (e.g., DMA or DMSO)
-
Purification system (e.g., TFF, SEC, or HIC)
Procedure:
-
Antibody Reduction (for cysteine conjugation):
-
Prepare the antibody at a concentration of 1-10 mg/mL in a suitable buffer.
-
Add a 5-10 fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column or TFF equilibrated with a conjugation buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5).
-
-
Antibody Modification with SPDB (for lysine (B10760008) conjugation):
-
Dissolve SPDB in an organic solvent like DMA or DMSO.
-
Add a 5-10 fold molar excess of SPDB to the antibody solution.
-
Incubate at room temperature for 1-2 hours.
-
Remove excess SPDB using a desalting column or TFF.
-
-
Conjugation Reaction:
-
Dissolve the DM4 payload in an organic solvent.
-
Add a 1.5-5 fold molar excess of the DM4 solution to the reduced or SPDB-modified antibody solution.
-
Incubate at room temperature for 2-4 hours or overnight at 4°C.
-
-
Quenching:
-
Quench any unreacted maleimide (B117702) groups (if applicable) by adding an excess of a thiol-containing reagent like N-acetylcysteine.
-
-
Purification:
Protocol 2: Conjugation of DM4 to an Antibody using a Non-Cleavable SMCC Linker
This protocol outlines the two-step conjugation of a thiol-containing DM4 payload to the lysine residues of an antibody using the heterobifunctional SMCC crosslinker.[10][21][22]
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
SMCC crosslinker
-
Thiol-containing DM4 payload
-
Organic solvent (e.g., DMSO)
-
Reaction buffers (e.g., sodium phosphate buffer)
-
Quenching reagent (e.g., L-cysteine)
-
Purification system (e.g., TFF, SEC, or HIC)
Procedure:
-
Antibody Activation with SMCC:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Dissolve SMCC in DMSO to a known concentration.
-
Add a 5-10 fold molar excess of the SMCC solution to the antibody solution.
-
Incubate at room temperature for 1-2 hours with gentle mixing.
-
Remove excess SMCC using a desalting column or TFF equilibrated with a thiol reaction buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 6.5-7.0).
-
-
Conjugation Reaction:
-
Dissolve the thiol-containing DM4 payload in DMSO.
-
Add a 1.5-5 fold molar excess of the DM4 solution to the maleimide-activated antibody solution.
-
Incubate at room temperature for 4-16 hours or at 4°C for 16-24 hours.
-
-
Quenching the Reaction:
-
Add a quenching reagent such as L-cysteine to a final concentration of approximately 1 mM to cap any unreacted maleimide groups.
-
Incubate for an additional 30 minutes.
-
-
Purification:
-
Purify the ADC using TFF, SEC, or HIC to remove unreacted drug, drug-linker species, and aggregates.
-
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC
Principle: Hydrophobic Interaction Chromatography (HIC) separates ADC species based on their hydrophobicity. The conjugation of the hydrophobic DM4 payload increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.[4][23]
Procedure:
-
Sample Preparation: Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in the HIC mobile phase A.
-
Chromatography:
-
Use a HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Run a gradient from high to low salt concentration to elute the ADC species.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ(Peak Area of each species * DAR of that species) / Σ(Total Peak Area)
-
Protocol 4: In Vitro Plasma Stability Assay
Principle: This assay assesses the stability of the ADC in plasma by measuring the amount of payload that remains conjugated to the antibody over time.[6][23]
Procedure:
-
Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in human or animal plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, 144 hours).
-
Sample Processing: At each time point, precipitate the plasma proteins using an organic solvent like acetonitrile.
-
Analysis: Analyze the supernatant for the presence of the released, free payload using a validated LC-MS/MS method.[24]
-
Data Analysis: Quantify the amount of free payload at each time point to determine the rate of drug deconjugation.
Protocol 5: In Vitro Cytotoxicity Assay
Principle: This assay determines the potency of the ADC by measuring its ability to kill target cancer cells in culture.[12]
Procedure:
-
Cell Seeding: Seed target cells (antigen-positive) and control cells (antigen-negative) in 96-well plates at an appropriate density.
-
ADC Treatment: Prepare serial dilutions of the ADC and add them to the cells.
-
Incubation: Incubate the cells with the ADC for a defined period (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTS, CellTiter-Glo).
-
Data Analysis: Plot cell viability against ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Mandatory Visualizations
Caption: Mechanism of action of a DM4-based ADC.
Caption: General workflow for the synthesis and characterization of DM4-based ADCs.
References
- 2. tandfonline.com [tandfonline.com]
- 3. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. njbio.com [njbio.com]
- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 8. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 12. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 17. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. lonza.com [lonza.com]
- 20. cobetter.com [cobetter.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Efficacy Studies of DM4 Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo efficacy studies of Antibody-Drug Conjugates (ADCs) utilizing the cytotoxic payload DM4, a potent maytansinoid tubulin inhibitor.
Introduction to DM4 ADCs
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. DM4, a derivative of maytansine, is a highly potent microtubule-disrupting agent that induces cell cycle arrest and apoptosis.[1][2] When used as a payload in ADCs, DM4 is linked to an antibody that targets a specific tumor-associated antigen. This targeted delivery minimizes systemic exposure and associated toxicities while concentrating the cytotoxic agent at the tumor site.[1][3]
The mechanism of action for a typical DM4 ADC involves several key steps:
-
Binding: The ADC's antibody component binds to its specific antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cell, often through receptor-mediated endocytosis.[2][4]
-
Payload Release: Inside the cell, the ADC is trafficked to lysosomes, where the linker connecting the antibody and DM4 is cleaved, releasing the active DM4 payload.[5]
-
Cytotoxicity: The released DM4 binds to tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and ultimately, apoptotic cell death.[1][2]
A crucial aspect of some DM4 ADCs is the bystander effect , where the released, membrane-permeable DM4 can diffuse out of the targeted cancer cell and kill neighboring, antigen-negative cancer cells.[6][7] This is particularly advantageous in tumors with heterogeneous antigen expression.
Quantitative Efficacy Data of DM4 ADCs in Preclinical Models
The following tables summarize the in vivo efficacy of various DM4 ADCs in different cancer xenograft models.
| ADC Name | Target Antigen | Cancer Model | Mouse Strain | Dosing Regimen | Efficacy Outcome | Reference |
| Anti-CD123-DM4 | CD123 | Acute Myeloid Leukemia (AML) Xenograft (MOLM-14 cells) | NOD/SCID | 1 mg/kg, 10 mg/kg, 100 mg/kg (with PBSE) | Significant survival prolongation at 1 mg/kg. Co-administration with an anti-DM4 sdAb (PBSE) reduced toxicity and allowed for higher, more effective doses (100 mg/kg), leading to undetectable tumor volumes. | [8][9] |
| T4H11-DM4 | Discoidin Domain Receptor 1 (DDR1) | Colon Cancer Xenograft (Oxaliplatin-resistant) | Not Specified | Not Specified | Achieved complete tumor regression. | [1] |
| CX-2009 (Praluzatamab Ravtansine) | CD166 (ALCAM) | Patient-Derived Xenograft (PDX) Models (Breast, Lung, Ovarian) | Not Specified | 5 mg/kg, q2w x 3 | 21% overall response rate (CR+PR) and 43% of tumors with >50% tumor growth inhibition (TGI) in 66 dosed models. | [5][10] |
| Mirvetuximab Soravtansine (IMGN853) | Folate Receptor Alpha (FRα) | Ovarian Cancer Xenograft (Patient-derived) | Not Specified | Not Specified | Potentiated the activity of carboplatin (B1684641) and bevacizumab, leading to significant tumor regressions and complete responses. | [4][11][12] |
| IMGN242 (huC242-DM4) | CanAg | Gastric Cancer Xenograft | Not Specified | 168 mg/m² (clinical trial dose) | Showed preliminary evidence of activity, but development was discontinued (B1498344) due to ocular toxicities. | [13][14][15][16] |
Experimental Protocols
Protocol for Subcutaneous Xenograft Model Establishment
This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice, a standard model for evaluating ADC efficacy.
Materials:
-
Cancer cell line of interest (e.g., MOLM-14, HT-29)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)[17]
-
Immunodeficient mice (e.g., NOD/SCID, Athymic Nude)
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture cancer cells under standard conditions to reach the logarithmic growth phase (80-90% confluency).
-
Cell Harvesting: a. Aspirate the culture medium and wash the cells with sterile PBS. b. Add Trypsin-EDTA and incubate until cells detach. c. Neutralize the trypsin with culture medium, transfer the cell suspension to a conical tube, and centrifuge. d. Resuspend the cell pellet in sterile PBS or serum-free medium. e. Perform a cell count and viability assessment (e.g., using trypan blue).
-
Cell Preparation for Injection: a. Centrifuge the required number of cells and resuspend the pellet in cold, sterile PBS or serum-free medium to the desired concentration (typically 1-5 x 10⁷ cells/mL). b. (Optional) If using Matrigel, mix the cell suspension with an equal volume of cold Matrigel on ice.
-
Subcutaneous Injection: a. Anesthetize the mouse according to approved institutional protocols. b. Draw the cell suspension (typically 100-200 µL, containing 1-10 million cells) into a syringe. c. Gently lift the skin on the flank of the mouse and insert the needle subcutaneously. d. Slowly inject the cell suspension, creating a small bleb under the skin. e. Carefully withdraw the needle.
-
Monitoring: a. Monitor the animals regularly for tumor growth and overall health. b. Once tumors are palpable, begin measuring tumor volume 2-3 times per week using calipers. c. Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[8]
Protocol for In Vivo ADC Efficacy Study
This protocol outlines the procedure for treating tumor-bearing mice with a DM4 ADC and monitoring the therapeutic response.
Materials:
-
Tumor-bearing mice (from Protocol 3.1) with established tumors (e.g., 100-200 mm³).
-
DM4 ADC and vehicle control.
-
Dosing supplies (syringes, needles).
-
Animal balance.
-
Calipers.
Procedure:
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups with similar average tumor volumes.
-
Dosing: a. Prepare the DM4 ADC and vehicle control to the final desired concentrations. b. Administer the treatment intravenously (i.v.) via the tail vein or as specified for the particular ADC. The dosing schedule can vary (e.g., single dose, multiple doses over several weeks).
-
Monitoring: a. Measure tumor volume with calipers 2-3 times per week. b. Record the body weight of each animal at each measurement to monitor for toxicity. c. Observe the animals for any clinical signs of distress or toxicity.
-
Endpoint: a. The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1000-2000 mm³), or at a specified time point. b. At the endpoint, euthanize the animals according to approved protocols. c. Excise the tumors and record their final weight.
-
Data Analysis: a. Plot the mean tumor volume ± SEM for each group over time. b. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. c. Generate survival curves (Kaplan-Meier) if the study endpoint is survival.
Protocol for Bioluminescence Imaging (BLI) of Tumor Burden
For cell lines engineered to express luciferase, BLI offers a non-invasive method to monitor tumor growth and metastasis.
Materials:
-
Tumor-bearing mice with luciferase-expressing tumors.
-
D-Luciferin potassium salt.
-
Sterile PBS.
-
In vivo imaging system (e.g., IVIS Spectrum).
-
Anesthesia machine (isoflurane).
Procedure:
-
Luciferin (B1168401) Preparation: Prepare a fresh solution of D-Luciferin in sterile PBS (e.g., 15 mg/mL).
-
Animal Preparation: a. Anesthetize the mice using isoflurane. b. Place the anesthetized mice in the imaging chamber.
-
Luciferin Administration: Inject the D-Luciferin solution intraperitoneally (i.p.) at a dose of 150 mg/kg.[11]
-
Image Acquisition: a. Wait for 5-10 minutes after luciferin injection for substrate distribution. b. Acquire bioluminescent images using the in vivo imaging system. c. The exposure time may need to be adjusted based on the signal intensity.
-
Image Analysis: a. Use the imaging software to define a region of interest (ROI) around the tumor. b. Quantify the bioluminescent signal (e.g., total flux in photons/second). c. The signal intensity correlates with the number of viable tumor cells.
Visualizations
Signaling Pathway and Mechanism of Action
References
- 1. Antibody-drug conjugates as immuno-oncology agents in colorectal cancer: targets, payloads, and therapeutic synergies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The tumor targeting performance of anti-CD166 Probody drug conjugate CX-2009 and its parental derivatives as monitored by 89Zr-immuno-PET in xenograft bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncozine.com [oncozine.com]
- 4. Portico [access.portico.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cytomx.com [cytomx.com]
- 11. Mirvetuximab Soravtansine in Platinum-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mirvetuximab Soravtansine (IMGN853), a Folate Receptor Alpha–Targeting Antibody-Drug Conjugate, Potentiates the Activity of Standard of Care Therapeutics in Ovarian Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. adcreview.com [adcreview.com]
- 16. A phase II study of IMGN242 (huC242-DM4) in patients with CanAg-positive gastric or gastroesophageal (GE) junction cancer. | Semantic Scholar [semanticscholar.org]
- 17. Tumor Take Rate Optimization for Colorectal Carcinoma Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization and Analysis of DM4-Containing Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells.[1][2] An ADC consists of a monoclonal antibody (mAb) that specifically binds to a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the two.[1][3] This targeted approach aims to enhance the therapeutic window of the cytotoxic agent by maximizing its concentration at the tumor site while minimizing systemic exposure and associated toxicities.[4]
DM4, a maytansinoid derivative, is a highly potent microtubule-disrupting agent frequently utilized as a cytotoxic payload in ADCs.[][][7] It induces cell cycle arrest and apoptosis in rapidly dividing cancer cells.[][7] The characterization and analysis of DM4-containing ADCs are critical throughout the drug development process to ensure their quality, efficacy, and safety.[8] Key quality attributes that require thorough evaluation include the drug-to-antibody ratio (DAR), drug load distribution, stability, potency, and pharmacokinetic profile.[8][9]
These application notes provide a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of DM4 ADCs.
Mechanism of Action of DM4
DM4 exerts its cytotoxic effect by inhibiting the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division.[][7] As part of an ADC, DM4 is internalized into the target cancer cell upon the binding of the mAb to its specific antigen on the cell surface.[4] Following internalization, the ADC is typically trafficked to the lysosome, where the linker is cleaved, releasing the DM4 payload.[4] The released DM4 then binds to tubulin, preventing the formation of microtubules. This disruption of the microtubule network leads to a block in the cell cycle at the G2/M phase, ultimately triggering apoptotic cell death.[]
Physicochemical Characterization
A thorough physicochemical characterization is fundamental to understanding the structure and heterogeneity of a DM4 ADC.
Drug-to-Antibody Ratio (DAR) and Drug Load Distribution
The DAR is a critical quality attribute that defines the average number of drug molecules conjugated to a single antibody.[2][8] It directly influences the ADC's potency, pharmacokinetics, and potential toxicity.[2][8] Several techniques are employed to determine the average DAR and the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).
1. Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used technique for determining the DAR and drug load distribution of ADCs.[10][11][12] The separation is based on the hydrophobicity of the ADC species; as the number of hydrophobic DM4 molecules increases, the ADC becomes more hydrophobic and binds more strongly to the HIC column.[11][12]
2. Mass Spectrometry (MS)
Mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), is a powerful tool for the characterization of ADCs.[1][3] It can provide accurate mass measurements of the intact ADC and its subunits, allowing for the determination of the DAR and the identification of different drug-loaded species.[3][13][14] Native MS can be used to analyze the intact ADC under non-denaturing conditions.[13][14]
Stability Assessment
The stability of an ADC is a critical parameter that can affect its shelf-life, in vivo performance, and safety. Stability studies are conducted to evaluate aggregation, fragmentation, and premature drug release.
1. Size Exclusion Chromatography (SEC)
SEC is used to monitor the presence of aggregates and fragments in the ADC sample. Aggregation can impact the efficacy and immunogenicity of the ADC.
2. Thermal Stability
Differential Scanning Calorimetry (DSC) can be employed to assess the thermal stability of the ADC. Conjugation of the DM4 payload can potentially alter the conformational stability of the antibody.[15]
3. Plasma Stability
Incubating the ADC in plasma and analyzing for the release of free DM4 over time is crucial to assess the stability of the linker in a biological matrix.[16]
In Vitro Biological Characterization
In vitro assays are essential for evaluating the biological activity and potency of DM4 ADCs.
Cytotoxicity Assays
Cytotoxicity assays are performed to determine the potency of the ADC in killing target cancer cells.[17][18] These assays measure the concentration of the ADC required to inhibit cell growth by 50% (IC50). The specificity of the ADC is assessed by comparing its cytotoxicity on antigen-positive and antigen-negative cell lines.[16]
Bystander Effect Assay
For ADCs with cleavable linkers, the released payload can diffuse out of the target cell and kill neighboring antigen-negative cells, a phenomenon known as the bystander effect.[16][17] This can be particularly important for treating heterogeneous tumors. Co-culture assays with antigen-positive and antigen-negative cells are used to evaluate the bystander killing effect.[17]
In Vivo Analysis
In vivo studies in animal models are critical for evaluating the pharmacokinetic profile and anti-tumor efficacy of the ADC.
Pharmacokinetic (PK) Analysis
Pharmacokinetic studies measure the absorption, distribution, metabolism, and excretion (ADME) of the ADC in vivo.[4][9] Key parameters to be measured include the concentrations of the total antibody, the conjugated antibody (ADC), and the released payload (DM4) in circulation over time.[][20] These analyses are typically performed using ligand-binding assays (e.g., ELISA) and LC-MS/MS.[21]
Data Presentation: Summary of Quantitative Data
| Analytical Technique | Parameter Measured | Typical Value/Range | Unit |
| Physicochemical Characterization | |||
| Hydrophobic Interaction Chromatography (HIC) | Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | - |
| Percentage of Unconjugated Antibody (DAR0) | < 5 | % | |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | - |
| Mass of Intact ADC | 148,000 - 152,000 | Da | |
| Size Exclusion Chromatography (SEC) | Percentage of High Molecular Weight Species (Aggregates) | < 2 | % |
| In Vitro Biological Characterization | |||
| Cytotoxicity Assay | IC50 (Antigen-Positive Cells) | 0.1 - 10 | nM |
| IC50 (Antigen-Negative Cells) | > 1000 | nM | |
| In Vivo Analysis | |||
| Pharmacokinetics (PK) | ADC Half-life (t1/2) | 5 - 15 | days |
| Total Antibody Half-life (t1/2) | 10 - 20 | days |
Experimental Protocols
Protocol 1: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average drug-to-antibody ratio (DAR) and the distribution of drug-loaded species of a DM4 ADC.
Materials:
-
DM4 ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
HPLC system with UV detector
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the DM4 ADC sample onto the column.
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) based on their retention times.
-
Calculate the peak area for each species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100
Protocol 2: Determination of Average DAR by LC-MS
Objective: To determine the average DAR of a DM4 ADC by intact mass analysis.
Materials:
-
DM4 ADC sample
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Reversed-phase C4 column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724)
-
Optional: PNGase F for deglycosylation
Procedure:
-
Optional: Deglycosylate the ADC sample using PNGase F to reduce spectral complexity.
-
Inject 1-5 µg of the ADC sample onto the C4 column.
-
Elute the ADC using a gradient of Mobile Phase B.
-
Acquire mass spectra in the positive ion mode.
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the different ADC species.
-
Identify the mass of the unconjugated antibody (DAR0) and the mass of the DM4-linker.
-
Calculate the number of conjugated drugs for each peak.
-
Determine the relative abundance of each DAR species from the deconvoluted spectrum.
-
Calculate the average DAR based on the relative abundances of the different species.
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To determine the IC50 value of a DM4 ADC on antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
DM4 ADC and control antibody
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of the DM4 ADC and the control antibody in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the ADC or control antibody.
-
Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Normalize the data to the untreated control cells to determine the percentage of cell viability.
-
Plot the cell viability against the ADC concentration and determine the IC50 value using a non-linear regression analysis.[17]
Protocol 4: Plasma Stability Assay
Objective: To assess the stability of the DM4 ADC in plasma by measuring the release of free payload over time.
Materials:
-
DM4 ADC
-
Human or mouse plasma
-
LC-MS/MS system
-
Protein precipitation solution (e.g., acetonitrile with an internal standard)
Procedure:
-
Incubate the DM4 ADC at a specific concentration (e.g., 10 µM) in plasma at 37°C.[16]
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).[16]
-
Precipitate the plasma proteins by adding the protein precipitation solution.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant containing the released DM4 payload by LC-MS/MS.
-
Quantify the amount of free DM4 at each time point using a standard curve.
-
Plot the percentage of intact ADC remaining over time to determine the stability of the linker.[16]
References
- 1. Antibody-Drug Conjugate (ADC) Analysis with HRMS — Qmera Pharmaceuticals [qmerapharma.com]
- 2. agilent.com [agilent.com]
- 3. criver.com [criver.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 9. Pharmacokinetics of antibody-drug conjugates (ADCs) - ProteoGenix [proteogenix.science]
- 10. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
- 15. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 20. ADC Pharmacokinetics Characterization Services - Creative Biolabs [creative-biolabs.com]
- 21. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: Cell-Based Assays for Efficacy Testing of DM4-Based Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction: Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug. ADCs targeting tumor-associated antigens deliver these potent payloads directly to cancer cells, minimizing systemic toxicity. This document focuses on ADCs utilizing the maytansinoid derivative DM4, a potent microtubule-disrupting agent. Upon internalization into the target cell, the DM4 payload is released and induces cell cycle arrest and apoptosis.
This application note provides detailed protocols for essential in vitro cell-based assays to characterize the activity and efficacy of DM4-based ADCs, ensuring robust and reproducible evaluation during drug development.
General Mechanism of Action of DM4 ADCs
The efficacy of a DM4 ADC is a multi-step process that begins with specific binding to a target antigen on the cancer cell surface. This is followed by internalization, lysosomal trafficking, and proteolytic degradation of the antibody, which releases the active DM4 payload into the cytoplasm. DM4 then binds to tubulin, disrupting microtubule dynamics. This interference with the cellular cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.
In Vitro Cytotoxicity Assay
Principle: The primary function of a DM4 ADC is to kill target cancer cells. A cytotoxicity assay measures the dose-dependent effect of the ADC on cell viability. This is often used to determine the half-maximal inhibitory concentration (IC50), a key measure of the ADC's potency. The protocol below uses a common tetrazolium-based (MTS) reagent, which is converted by metabolically active cells into a colored formazan (B1609692) product.
Experimental Workflow: Cytotoxicity Assay
Protocol: MTS Cytotoxicity Assay
-
Cell Seeding: Seed target antigen-positive (e.g., SK-BR-3) and antigen-negative (e.g., MDA-MB-468) cells into separate 96-well flat-bottom plates at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete growth medium.
-
Adherence: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
ADC Dilution: Prepare a 2X serial dilution series of the DM4 ADC, a non-targeting control ADC, and free DM4 drug in complete growth medium. The concentration range should span from ~10 pM to 1 µM.
-
Treatment: Remove the old media from the cells and add 100 µL of the prepared ADC dilutions to the appropriate wells. Include wells with untreated cells (medium only) as a 100% viability control and wells with medium only (no cells) as a background control.
-
Incubation: Incubate the plates for an extended period, typically 96 hours, at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: a. Subtract the background absorbance (medium only) from all other readings. b. Calculate percent viability for each concentration: (Absorbance_Treated / Absorbance_Untreated) * 100. c. Plot percent viability against the log of ADC concentration and fit a four-parameter logistic curve to determine the IC50 value.
Sample Data Presentation
| Compound | Target Cell Line (Antigen-Positive) IC50 (ng/mL) | Control Cell Line (Antigen-Negative) IC50 (ng/mL) |
| Targeting DM4 ADC | 5.8 | > 2000 |
| Non-Targeting DM4 ADC | 1850 | > 2000 |
| Free DM4 Drug | 0.4 | 0.5 |
Apoptosis Assay by Annexin V/PI Staining
Principle: To confirm that cell death occurs via apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a fluorescent nucleic acid intercalator that cannot cross the membrane of live or early apoptotic cells, but it can enter and stain the DNA of late apoptotic or necrotic cells with compromised membranes.
Experimental Workflow: Apoptosis Assay
Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed target cells in 6-well plates and allow them to adhere overnight. Treat the cells with the DM4 ADC at a concentration known to induce significant cell death (e.g., 10x IC50) for 48-72 hours. Include untreated and vehicle-treated cells as negative controls.
-
Cell Harvesting: Carefully collect the culture medium (containing floating, dead cells). Wash the adherent cells with PBS, then detach them using a gentle enzyme like TrypLE. Combine the detached cells with their corresponding supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Sample Data Presentation
| Treatment Group | % Live Cells (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic/Necrotic (Q2) |
| Untreated Control | 94.1% | 3.5% | 2.1% |
| Non-Targeting ADC | 92.5% | 4.2% | 2.8% |
| Targeting DM4 ADC | 21.3% | 48.8% | 27.5% |
ADC Internalization Assay
Principle: ADC internalization is a prerequisite for payload delivery and cytotoxic effect. This can be visualized and quantified using fluorescently-labeled ADCs. A pH-sensitive dye that fluoresces brightly in the acidic environment of endosomes and lysosomes is ideal for specifically detecting internalized ADC-dye conjugates.
Experimental Workflow: Internalization Assay
Protocol: pH-sensitive Dye Internalization Assay
-
ADC Labeling: Conjugate the DM4 ADC and a non-targeting control ADC with a pH-sensitive dye (e.g., pHrodo™ Red succinimidyl ester) according to the manufacturer's instructions. Purify the labeled ADC to remove free dye.
-
Cell Seeding: Seed antigen-positive and antigen-negative cells in 96-well clear-bottom imaging plates or on glass coverslips in a 24-well plate. Allow cells to adhere overnight.
-
Treatment: Treat the cells with the labeled ADC (e.g., at 10 µg/mL) in live-cell imaging medium.
-
Time Course: Incubate the cells at 37°C and acquire images at various time points (e.g., 0, 2, 6, and 24 hours) using a high-content imaging system or a fluorescence microscope. Use filter sets appropriate for the chosen dye (e.g., TRITC for pHrodo Red) and DAPI (for Hoechst nuclear stain, if used).
-
Analysis:
-
Qualitative: Visually inspect the images for time-dependent accumulation of red fluorescent puncta within the cytoplasm of antigen-positive cells. Little to no fluorescence should be observed in antigen-negative cells or cells treated with a non-targeting labeled ADC.
-
Quantitative: Use image analysis software to segment individual cells and quantify the mean fluorescence intensity per cell at each time point.
-
Sample Data Presentation
| Cell Line | Labeled ADC | Time Point | Mean Fluorescence Intensity (Arbitrary Units) |
| Antigen-Positive | Targeting ADC | 2 hours | 150.4 |
| Antigen-Positive | Targeting ADC | 24 hours | 895.2 |
| Antigen-Negative | Targeting ADC | 24 hours | 45.1 |
| Antigen-Positive | Non-Targeting ADC | 24 hours | 52.3 |
Application Notes and Protocols for Evaluating DM4 ADC Toxicity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapeutics. DM4, a potent maytansinoid microtubule inhibitor, is a commonly used payload in ADCs. While offering high cytotoxicity to tumor cells, DM4-ADCs can also induce off-target toxicities, which are crucial to evaluate in preclinical animal models to ensure clinical safety. These application notes provide detailed protocols and guidance for assessing the toxicological profile of DM4-ADCs in relevant animal models. The primary animal models for evaluating DM4-ADC toxicity are rodents (mice and rats) and non-human primates (cynomolgus monkeys), selected based on the cross-reactivity of the monoclonal antibody component.[1][2]
Key Toxicities Associated with DM4-ADCs
Preclinical and clinical studies have identified several key off-target toxicities associated with DM4-ADCs. These are primarily attributed to the cytotoxic payload, DM4.[3][4][5][6]
-
Ocular Toxicity: This is a hallmark and often dose-limiting toxicity of DM4-ADCs, typically manifesting as corneal abnormalities such as keratitis, keratopathy, and microcyst-like epithelial changes.[3][6][7][8]
-
Hematological Toxicity: Myelosuppression, including thrombocytopenia (reduced platelets) and neutropenia (reduced neutrophils), is a common finding.[2][3]
-
Hepatic Toxicity: Liver injury, characterized by elevated liver enzymes (ALT, AST), is another significant concern.[3][4][9]
-
Peripheral Neuropathy: As a microtubule inhibitor, DM4 can cause damage to peripheral nerves, leading to sensory or motor neuropathies.[2][6]
-
Gastrointestinal Toxicity: Effects such as nausea, vomiting, and diarrhea have been observed.[4]
Animal Models for Toxicity Evaluation
The choice of animal model is critical for the nonclinical safety assessment of ADCs.[1]
-
Rodents (Rats and Mice): Rats are often used for initial toxicity screening and dose-range finding studies.[1][10] Mice, particularly immunodeficient strains, are frequently used for efficacy studies (xenograft models), which can also provide toxicity data.[11]
-
Non-Human Primates (Cynomolgus Monkeys): Due to their phylogenetic proximity to humans, cynomolgus monkeys are considered the most relevant species for predicting human toxicity, especially when the antibody component of the ADC is human-specific.[1][2]
Quantitative Toxicity Data Summary
The following tables summarize quantitative toxicity data from preclinical studies of DM4-ADCs. It is important to note that toxicity can be influenced by the specific antibody, linker, and drug-to-antibody ratio (DAR).
Table 1: Preclinical Toxicity of Anetumab Ravtansine (anti-mesothelin-DM4 ADC)
| Animal Model | Dosing Regimen | Maximum Tolerated Dose (MTD) / No-Observed-Adverse-Effect-Level (NOAEL) | Key Toxicity Findings |
| Rats | N/A | N/A | Antigen-independent, off-target toxicity was assessed.[1] |
| Cynomolgus Monkeys | N/A | N/A | Antigen-independent, off-target toxicity was assessed.[1] |
Table 2: General Preclinical Toxicity Findings for Maytansinoid ADCs
| Animal Model | Payload | Key Toxicity Findings |
| Rats | DM1/DM4 | Hematologic, lymphoid, liver, and reproductive organ toxicities.[1][3] |
| Cynomolgus Monkeys | DM1/DM4 | Similar to rats, with the addition of neurotoxicity (axonal degeneration).[2] |
Experimental Protocols
General Toxicology Study Design
A typical non-clinical toxicology study for a DM4-ADC involves single-dose and repeat-dose studies in at least two species (one rodent and one non-rodent).
Workflow for a Repeat-Dose Toxicology Study:
Caption: General workflow for a repeat-dose preclinical toxicology study of a DM4-ADC.
Protocol for Ocular Toxicity Assessment
Animal Model: Rabbit or Cynomolgus Monkey
Methodology:
-
Baseline Examination: Before ADC administration, perform a baseline ophthalmic examination on all animals. This should include:
-
Visual inspection: Check for any pre-existing abnormalities.
-
Slit-lamp biomicroscopy: Examine the cornea, conjunctiva, iris, and lens.
-
Indirect ophthalmoscopy: Examine the retina and optic nerve.
-
-
In-Life Examinations: Conduct ophthalmic examinations at regular intervals (e.g., weekly) throughout the study.
-
Pay close attention to the cornea for signs of keratitis, opacity, and microcysts.
-
Use a standardized scoring system (e.g., modified Draize scale) to grade any findings.
-
-
Terminal Procedures:
-
At the end of the study, perform a final detailed ophthalmic examination.
-
Collect eyes at necropsy for histopathological evaluation.
-
Process the eyes for microscopic examination, focusing on all ocular structures, especially the cornea.
-
Protocol for Hematological and Liver Toxicity Assessment
Animal Model: Rat or Cynomolgus Monkey
Methodology:
-
Blood Collection:
-
Collect blood samples from a peripheral vein (e.g., cephalic or saphenous vein in monkeys) at baseline and at specified time points during the study.
-
For hematology, collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
For clinical chemistry, collect blood in serum separator tubes.
-
-
Hematology Analysis:
-
Perform a complete blood count (CBC) to assess:
-
Red blood cell (RBC) count, hemoglobin, and hematocrit.
-
White blood cell (WBC) count and differential.
-
Platelet count.
-
-
Evaluate coagulation parameters such as prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT).
-
-
Clinical Chemistry Analysis:
-
Analyze serum samples for key liver function markers:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total bilirubin
-
-
-
Histopathology:
-
At necropsy, collect the liver and bone marrow for histopathological examination to identify any treatment-related changes.
-
Protocol for Peripheral Neuropathy Assessment
Animal Model: Rat
Methodology:
-
Functional Assessment:
-
Nerve Conduction Velocity (NCV): Measure motor and sensory NCV to assess nerve function. This is a minimally invasive procedure that can be performed at multiple time points.
-
Behavioral Tests: Use tests like the Hargreaves test (thermal sensitivity) or von Frey filaments (mechanical sensitivity) to evaluate sensory neuropathy.
-
-
Histopathology:
-
At the end of the study, collect peripheral nerves (e.g., sciatic nerve) and dorsal root ganglia.
-
Process the tissues for microscopic examination to look for signs of axonal degeneration or demyelination.
-
Molecular Mechanisms and Signaling Pathways of DM4-ADC Toxicity
The primary mechanism of action for DM4 is the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cells.[2] However, off-target toxicities are thought to arise from several mechanisms, including non-specific uptake of the ADC and premature release of the payload.
Hypothesized Signaling Pathway for DM4-Induced Ocular Toxicity
Ocular toxicity from DM4-ADCs is believed to be an off-target effect on the corneal epithelium.[7] The exact signaling pathway is not fully elucidated, but a plausible hypothesis involves non-specific endocytosis of the ADC by corneal epithelial cells.
Caption: Hypothesized pathway for DM4-ADC induced ocular toxicity via non-specific uptake.
Hypothesized Signaling Pathway for DM4-Induced Hepatic Toxicity
Hepatotoxicity is a known class effect of maytansinoid-ADCs.[4][9] One proposed mechanism involves the interaction of the ADC with cytoskeleton-associated protein 5 (CKAP5) on the surface of hepatocytes, leading to cell injury.[4]
Caption: Hypothesized pathway for DM4-ADC induced hepatotoxicity involving CKAP5.
Conclusion
A thorough evaluation of the toxicological profile of DM4-ADCs in appropriate animal models is essential for their successful clinical development. The protocols and information provided in these application notes offer a framework for designing and conducting comprehensive preclinical safety studies. Understanding the key toxicities and their underlying mechanisms will enable the development of safer and more effective ADC therapies.
References
- 1. Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms contributing to ado-trastuzumab emtansine-induced toxicities: a gateway to better understanding of ADC-associated toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overview of antibody-drug conjugates nonclinical and clinical toxicities and related contributing factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Safety and activity of anti-mesothelin antibody–drug conjugate anetumab ravtansine in combination with pegylated-liposomal doxorubicin in platinum-resistant ovarian cancer: multicenter, phase Ib dose escalation and expansion study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anetumab ravtansine inhibits tumor growth and shows additive effect in combination with targeted agents and chemotherapy in mesothelin-expressing human ovarian cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. First-in-Human Study of Anteumab Ravtansine for Advanced Solid Tumors - The ASCO Post [ascopost.com]
- 13. ascopubs.org [ascopubs.org]
Application Notes & Protocols for the Bioanalysis of DM4 and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of the potent anti-cancer agent DM4 and its major metabolite, S-methyl-DM4 (S-Me-DM4), in biological matrices. The protocols are designed to deliver high sensitivity and accuracy, crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies in drug development.
Introduction
DM4, a maytansinoid derivative, is a highly potent cytotoxic agent utilized as a payload in antibody-drug conjugates (ADCs). Accurate measurement of unconjugated DM4 and its metabolites in circulation is critical for understanding the efficacy and safety of DM4-based ADCs. A significant challenge in DM4 bioanalysis is its free sulfhydryl group, which can form disulfide conjugates with endogenous thiol-containing molecules, potentially leading to an underestimation of its concentration. The methods outlined below address this challenge through a robust sample preparation procedure.
I. Quantitative Analysis of DM4 and S-methyl-DM4 in Human Plasma by LC-MS/MS
This section details a sensitive and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of unconjugated DM4 and its metabolite S-methyl-DM4 in human plasma.[1][2][3][4]
Quantitative Data Summary
| Analyte | Matrix | Dynamic Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Trueness/Accuracy (%) |
| DM4 | Human Plasma | 0.100 - 50.0 | 0.100 | 2.3 - 8.2 | 0.7 - 10.1 | -1.1 to 3.1 |
| S-methyl-DM4 | Human Plasma | 0.100 - 50.0 | 0.100 | 2.3 - 8.2 | 0.7 - 10.1 | -1.1 to 3.1 |
Table 1: Summary of quantitative performance for the LC-MS/MS method. Data compiled from multiple sources.[5][1][6][7]
Experimental Protocol
1. Sample Preparation:
A multi-step workflow involving protein precipitation, reduction, and solid-phase extraction (SPE) is employed to isolate the analytes and remove interferences.[5][2][3]
-
Protein Precipitation: To remove the antibody-DM4 conjugates, plasma samples are first subjected to protein precipitation.[5][3] A common approach is the addition of acetonitrile (B52724).[6][7]
-
Reduction: To release DM4 from endogenous disulfide conjugates, a reduction step is performed.[5][3]
-
Solid-Phase Extraction (SPE): The resulting extract is cleaned up using SPE to remove remaining matrix components and concentrate the analytes.[5]
2. Liquid Chromatography:
-
Column: A suitable reversed-phase column is used for chromatographic separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile with 0.1% formic acid) is typically used.
-
Flow Rate: A constant flow rate is maintained throughout the analysis.
-
Injection Volume: A specific volume of the prepared sample is injected into the LC system.
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used. To enhance sensitivity, sodium adducts of the analytes may be monitored.[5][2]
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the analytes and the internal standard. Specific precursor-to-product ion transitions are monitored for DM4, S-methyl-DM4, and the internal standard.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Sensitive LC-MS/MS quantification of unconjugated maytansinoid DM4 and its metabolite S-methyl-DM4 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. HPLC-DAD validated method for DM4 and its metabolite S-Me-DM4 quantification in biological matrix for clinical and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Scale-Up Manufacturing of DM4-Containing Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up manufacturing of Antibody-Drug Conjugates (ADCs) containing the potent cytotoxic agent DM4. The information presented is intended to guide researchers, scientists, and drug development professionals through the critical stages of process development, from conjugation and purification to in-process and release testing.
Introduction to DM4-Containing ADCs
Antibody-Drug Conjugates are a transformative class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells.[1] ADCs combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a small molecule drug, thereby enhancing the therapeutic window by minimizing systemic toxicity.[2][3] DM4, a maytansinoid derivative, is a highly potent microtubule-disrupting agent that induces cell cycle arrest and apoptosis.[4][5] It is a clinically relevant payload used in the development of several ADCs.[5]
The manufacturing of DM4-containing ADCs is a complex multi-step process that requires careful control over each unit operation to ensure a consistent, safe, and efficacious product.[6][7] Key challenges in scaling up production include managing the handling of highly potent compounds, ensuring process robustness, and maintaining critical quality attributes (CQAs) such as the drug-to-antibody ratio (DAR), purity, and stability.[8][9]
Mechanism of Action of DM4
DM4 exerts its cytotoxic effect by inhibiting tubulin polymerization, a critical process for microtubule formation.[4] Microtubules are essential components of the cytoskeleton involved in various cellular functions, including cell division (mitosis), intracellular transport, and maintenance of cell shape. By binding to tubulin, DM4 disrupts microtubule dynamics, leading to a cascade of events that culminate in apoptotic cell death.[4][10]
Scale-Up Manufacturing Workflow
The scale-up manufacturing of DM4-containing ADCs involves a series of well-defined unit operations. The general workflow begins with the monoclonal antibody, which undergoes modification to enable conjugation with the DM4-linker payload. This is followed by the conjugation reaction, purification of the ADC, and finally, formulation into a stable drug product.
Experimental Protocols
The following sections provide detailed protocols for the key stages of DM4-ADC manufacturing at a scale suitable for clinical and commercial production. These protocols are intended as a guide and may require optimization based on the specific antibody, linker, and manufacturing facility.
Protocol for Large-Scale DM4-ADC Conjugation (Cysteine-Based using SPDB-DM4)
This protocol describes a common method for conjugating a thiol-containing DM4 payload to a monoclonal antibody via partially reduced interchain disulfide bonds.
Materials:
-
Monoclonal Antibody (mAb) solution (e.g., 20 g/L in a suitable buffer, pH 7.0-8.0)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 100 mM in reaction buffer)
-
SPDB-DM4 (N-succinimidyl 4-(2-pyridyldithio)butyrate-DM4) solution (e.g., 10-20 mM in an organic co-solvent like dimethylacetamide (DMAc) or dimethyl sulfoxide (B87167) (DMSO))
-
Reaction Buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)
-
Quenching Agent (e.g., N-acetylcysteine solution)
-
Single-use bioreactor or stainless steel reactor with controlled temperature and agitation
Procedure:
-
Antibody Preparation: Transfer the required volume of mAb solution to the reaction vessel. Ensure the temperature is controlled, typically between 4°C and 25°C.
-
Partial Reduction: Add a calculated amount of TCEP solution to the mAb solution to achieve a target molar ratio (e.g., 2.0-3.0 moles of TCEP per mole of mAb). The exact ratio needs to be optimized to achieve the desired number of free thiols for conjugation.
-
Incubate the reaction mixture with gentle agitation for a defined period, typically 1-3 hours, while maintaining the temperature.
-
Drug-Linker Addition: Prepare the SPDB-DM4 solution immediately before use. Add the SPDB-DM4 solution to the reduced mAb solution to achieve a target molar ratio of drug-linker to mAb (e.g., 3.5-5.0 moles of SPDB-DM4 per mole of mAb). The addition should be controlled to ensure proper mixing.
-
Conjugation Reaction: Allow the conjugation reaction to proceed with gentle agitation for 1-4 hours at a controlled temperature.
-
Quenching: Add a quenching agent, such as N-acetylcysteine, in molar excess to the unreacted SPDB-DM4 to stop the reaction. Incubate for approximately 30 minutes.
-
The crude ADC solution is now ready for purification.
Table 1: Critical Process Parameters and their Impact on Conjugation
| Critical Process Parameter | Typical Range | Impact on Critical Quality Attributes (CQAs) |
| mAb Concentration | 10 - 30 g/L | Can affect reaction kinetics and aggregation. Higher concentrations may increase aggregation risk. |
| TCEP:mAb Molar Ratio | 2.0 - 3.0 | Directly influences the number of free thiols generated and thus the final DAR. |
| Reduction Time | 1 - 3 hours | Affects the extent of disulfide bond reduction and the number of available conjugation sites. |
| SPDB-DM4:mAb Molar Ratio | 3.5 - 5.0 | A key driver of the final DAR. Excess drug-linker can lead to higher order species and aggregation. |
| Conjugation Time | 1 - 4 hours | Affects the extent of conjugation and the final DAR. |
| Reaction Temperature | 4 - 25 °C | Influences reaction kinetics and stability of the mAb and ADC. |
| pH | 7.0 - 8.0 | Critical for both the reduction and conjugation steps. Affects the reactivity of thiols and the stability of the linker. |
| Organic Co-solvent % | 5 - 15% (v/v) | Required to solubilize the hydrophobic drug-linker. High concentrations can lead to mAb denaturation and aggregation. |
Protocol for Large-Scale Tangential Flow Filtration (TFF) Purification of DM4-ADCs
TFF is a critical step to remove unreacted drug-linker, organic solvent, and other process-related impurities.[2]
Materials and Equipment:
-
Crude ADC solution from the conjugation step
-
Purification Buffer (e.g., formulation buffer or an intermediate buffer)
-
Tangential Flow Filtration system with a suitable pump and reservoir
-
Single-use TFF cassettes or hollow fiber modules with an appropriate molecular weight cut-off (MWCO), typically 30 kDa for mAbs.
Procedure:
-
System Preparation: Install the TFF cassette(s) into the system and perform an integrity test. Flush the system with purification buffer.
-
Concentration: Transfer the crude ADC solution to the TFF reservoir. Concentrate the solution to a target volume, typically 2-3 fold, by applying a controlled transmembrane pressure (TMP) and feed flow rate.
-
Diafiltration: Perform diafiltration by adding purification buffer to the reservoir at the same rate as the permeate is being removed. This is typically done for a set number of diavolumes (e.g., 8-12) to ensure efficient removal of impurities.[11]
-
Final Concentration: After diafiltration, concentrate the ADC solution to the target final concentration.
-
Product Recovery: Recover the purified ADC from the TFF system.
-
The purified ADC is then typically passed through a sterile filter before formulation.
Table 2: Critical Process Parameters for TFF Purification
| Critical Process Parameter | Typical Range | Impact on Critical Quality Attributes (CQAs) |
| Membrane MWCO | 30 kDa | Must be small enough to retain the ADC (~150 kDa) while allowing small molecule impurities to pass through. |
| Transmembrane Pressure (TMP) | 10 - 30 psi | Affects flux rate and potential for membrane fouling. Higher TMP can increase shear stress on the ADC. |
| Feed Flow Rate | 3 - 6 L/min/m² | Influences flux and shear. Needs to be optimized to balance processing time and product stability. |
| Number of Diavolumes | 8 - 12 | Determines the level of impurity removal. Insufficient diavolumes will result in high levels of free drug. |
| Product Concentration | 10 - 50 g/L | Higher concentrations can increase viscosity and aggregation propensity. |
Protocol for In-Process and Release Testing: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC is the gold standard for determining the DAR and drug-load distribution of cysteine-linked ADCs.[12][13]
Materials and Equipment:
-
Purified ADC sample
-
HPLC or UPLC system with a UV detector
-
HIC column (e.g., Butyl or Phenyl phase)
-
Mobile Phase A (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B (e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol)[1]
Procedure:
-
System and Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1-2 mg/mL) in Mobile Phase A.
-
Injection: Inject a defined volume of the prepared sample onto the column.
-
Gradient Elution: Elute the different ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). A typical gradient might be from 0% to 100% B over 30-40 minutes.
-
Data Acquisition: Monitor the elution profile at 280 nm (for the antibody) and a wavelength specific to the payload if applicable.
-
Data Analysis:
-
Identify the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Integrate the peak areas for each species.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species * DAR of that species) / 100
-
Table 3: Typical HIC Method Parameters for DAR Analysis
| Parameter | Typical Value/Condition | Purpose |
| Column | Butyl-NPR, TSKgel Butyl-NPR, or similar | Provides hydrophobic interaction for separation of ADC species. |
| Mobile Phase A | 1.5 M (NH₄)₂SO₄, 50 mM Na₃PO₄, pH 7.0 | High salt concentration to promote binding to the stationary phase. |
| Mobile Phase B | 50 mM Na₃PO₄, 20% Isopropanol, pH 7.0 | Low salt concentration with organic modifier to elute the ADC species. |
| Flow Rate | 0.5 - 1.0 mL/min | Controls the separation time and resolution. |
| Column Temperature | 25 - 30 °C | Affects retention times and peak shapes. |
| Detection Wavelength | 280 nm | For monitoring the antibody component of the ADC. |
| Injection Volume | 10 - 50 µL | Dependent on sample concentration and column dimensions. |
Conclusion
The scale-up manufacturing of DM4-containing ADCs is a complex but manageable process that requires a thorough understanding of the underlying chemistry and bioprocessing principles. By carefully controlling critical process parameters during conjugation and purification, and by implementing robust analytical methods for in-process and release testing, it is possible to consistently produce high-quality ADCs for clinical and commercial use. The protocols and data presented in these application notes provide a solid foundation for the development and scale-up of DM4-containing ADC manufacturing processes. Further process optimization and validation are essential to ensure the safety, efficacy, and consistency of the final drug product.[14][15]
References
- 1. agilent.com [agilent.com]
- 2. Effect of tangential flow filtration process parameters on antibody-drug conjugates [morressier.com]
- 3. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Conjugation process development and scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validation of Analytical Methods | Lab Manager [labmanager.com]
- 15. VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to DM4-Based Therapies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with DM4-based antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to DM4-based ADCs?
A1: Resistance to DM4-based ADCs is a multifaceted issue that can arise from various cellular changes. The most commonly observed mechanisms include:
-
Upregulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1), can actively pump the DM4 payload out of the cell, reducing its intracellular concentration and cytotoxic effect.[1][2][3]
-
Reduced Target Antigen Expression: A decrease in the expression of the target antigen on the cancer cell surface leads to reduced ADC binding and internalization, thereby limiting the delivery of the DM4 payload.[1][4]
-
Altered ADC Internalization and Trafficking: Defects in the endocytic pathway can prevent the ADC from being efficiently internalized or trafficked to the lysosome, where the DM4 payload is typically released.[1][5] Some cancer cells may mis-localize ADCs to caveolae, which can contribute to resistance.[1]
-
Impaired Lysosomal Function: Reduced lysosomal proteolytic activity can hinder the cleavage of the linker and the release of the active DM4 payload from the antibody, rendering the ADC ineffective.
-
Activation of Anti-Apoptotic Signaling Pathways: Cancer cells can develop resistance by upregulating survival pathways that counteract the cytotoxic effects of DM4.
Q2: How does the linker chemistry of a DM4-ADC influence resistance?
A2: The linker connecting the DM4 payload to the antibody plays a crucial role in overcoming resistance, particularly MDR1-mediated efflux.
-
Hydrophilic vs. Nonpolar Linkers: Studies have shown that using a hydrophilic linker, such as PEG4Mal, can help bypass MDR1-mediated resistance.[6][7] The resulting hydrophilic metabolite of the ADC is a poor substrate for the MDR1 pump and is therefore retained at higher concentrations within MDR1-expressing cells compared to metabolites from ADCs with nonpolar linkers like SMCC.[6][7]
-
Cleavable vs. Non-cleavable Linkers: The type of linker also determines the mechanism of payload release. Cleavable linkers are designed to release the payload in the specific environment of the tumor or within the cell (e.g., in the acidic environment of the lysosome), while non-cleavable linkers require the degradation of the antibody in the lysosome to release the payload.[8] Resistance can arise from impaired processing of either type of linker.
Q3: What is the "bystander effect" and how is it relevant to DM4-ADC resistance?
A3: The bystander effect refers to the ability of a cytotoxic payload released from a target cancer cell to diffuse into and kill neighboring antigen-negative cancer cells. This is particularly relevant in heterogeneous tumors where not all cells express the target antigen. DM4, being membrane-permeable, can induce a bystander effect.[9] Overcoming resistance in a heterogeneous tumor may depend on leveraging this effect to eliminate antigen-negative resistant cells.
Troubleshooting Guides
This section provides practical guidance for common experimental issues encountered when working with DM4-based ADCs.
Issue 1: Unexpectedly Low Cytotoxicity in a Target-Expressing Cell Line
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| MDR1/MRP1 Efflux Pump Activity | 1. Assess MDR1/MRP1 Expression: Check the expression levels of MDR1 and MRP1 in your cell line using qPCR, western blot, or flow cytometry. 2. Perform a Functional Efflux Assay: Use a Rhodamine 123 efflux assay to functionally assess MDR1 activity (see Experimental Protocols). 3. Use an MDR1 Inhibitor: Co-incubate the cells with your DM4-ADC and a known MDR1 inhibitor (e.g., verapamil (B1683045), cyclosporin (B1163) A) to see if cytotoxicity is restored.[9] |
| Reduced ADC Internalization | 1. Confirm Target Antigen Expression: Verify the surface expression of the target antigen using flow cytometry. 2. Perform an Internalization Assay: Use a fluorescently labeled version of your ADC to visualize and quantify its internalization (see Experimental Protocols).[10][11][12][13][14] |
| Impaired Lysosomal Function | 1. Assess Lysosomal Integrity and Function: Use commercially available lysosomal function assays to check for lysosomal acidification and proteolytic activity. 2. Inhibit Lysosomal Function as a Control: Treat cells with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) to confirm that payload release is lysosome-dependent.[15][16] |
| Incorrect ADC Concentration or Activity | 1. Verify ADC Concentration and Integrity: Confirm the concentration and check for aggregation of your ADC stock using spectrophotometry and size-exclusion chromatography. 2. Test a Positive Control Cell Line: Include a cell line known to be sensitive to your DM4-ADC in your cytotoxicity assay. |
Issue 2: High Background Cytotoxicity in an Antigen-Negative Cell Line
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Unstable Linker | 1. Assess Linker Stability: Perform a plasma stability assay to determine if the DM4 payload is being prematurely released from the antibody. 2. Use a More Stable Linker: Consider synthesizing the ADC with a more stable linker. |
| Non-specific Uptake | 1. Competition Assay: Co-incubate the antigen-negative cells with the DM4-ADC and an excess of the unconjugated antibody. A lack of change in cytotoxicity suggests non-specific uptake. 2. Use a Non-targeting Control ADC: Test an ADC with the same DM4 and linker but with an antibody that does not bind to any antigen on the target cells. |
Quantitative Data Summary
The following tables summarize cytotoxicity data for DM4-based ADCs in various cancer cell lines.
Table 1: In Vitro Cytotoxicity of an Anti-EpCAM-DM1 Conjugate with Different Linkers in MDR1-Positive and MDR1-Negative Cell Lines
| Cell Line | MDR1 Status | Linker | IC50 (ng/mL of conjugated DM1) |
| COLO 205 | Negative | SMCC | 0.3 |
| COLO 205 | Negative | PEG4Mal | 0.3 |
| HCT-15 | Positive | SMCC | 30 |
| HCT-15 | Positive | PEG4Mal | 3 |
| COLO 205MDR | Positive | SMCC | 100 |
| COLO 205MDR | Positive | PEG4Mal | 3 |
Data synthesized from a study by Kovtun et al.[17][18] This table illustrates the improved potency of the ADC with a hydrophilic PEG4Mal linker in MDR1-positive cell lines.
Table 2: In Vitro Cytotoxicity of Mirvetuximab Soravtansine (a DM4-ADC) in Ovarian Cancer Cell Lines with Varying Folate Receptor Alpha (FRα) Expression
| Cell Line | Cancer Type | FRα Expression | IC50 (nM) |
| KB | Epidermoid Carcinoma | High | 0.1 - 1.0 |
| IGROV-1 | Ovarian Carcinoma | High | 0.1 - 1.0 |
| JEG-3 | Choriocarcinoma | High | 0.1 - 1.0 |
| SKOV-3 | Ovarian Carcinoma | Negative | >100 |
Data from a study on mirvetuximab soravtansine.[1] This demonstrates the target-dependent cytotoxicity of the DM4-ADC.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 value of a DM4-based ADC.[1][6][17][19]
Materials:
-
Target and control cell lines
-
Complete cell culture medium
-
DM4-based ADC and unconjugated antibody
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the DM4-ADC in complete medium. Remove the old medium from the cells and add 100 µL of the ADC dilutions. Include wells with medium only (blank), cells with medium (untreated control), and cells with a non-targeting control ADC.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve.
MDR1 Functional Assay (Rhodamine 123 Efflux Assay)
This assay measures the function of the MDR1 efflux pump.[9][18]
Materials:
-
Test cells (and a known MDR1-negative control cell line)
-
Rhodamine 123 (fluorescent substrate for MDR1)
-
MDR1 inhibitor (e.g., verapamil or cyclosporin A)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and resuspend cells in culture medium at a concentration of 1 x 10^6 cells/mL.
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension at a final concentration of 1 µg/mL. For the inhibitor control, add the MDR1 inhibitor (e.g., 10 µM verapamil) 30 minutes prior to adding Rhodamine 123.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Efflux: Wash the cells with cold PBS to remove excess Rhodamine 123. Resuspend the cells in fresh, pre-warmed medium (with and without the inhibitor) and incubate for 1-2 hours at 37°C to allow for efflux.
-
Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer. Cells with high MDR1 activity will show lower fluorescence due to the efflux of Rhodamine 123. The inhibitor-treated cells should show higher fluorescence, similar to the MDR1-negative control.
ADC Internalization Assay (Fluorescently Labeled ADC)
This protocol is for visualizing and quantifying the internalization of an ADC.[10][11][12][13][14]
Materials:
-
Fluorescently labeled ADC (e.g., with Alexa Fluor or a pH-sensitive dye like pHrodo)
-
Target and antigen-negative control cell lines
-
Live-cell imaging microscope or flow cytometer
-
Optional: Quenching antibody (e.g., anti-Alexa Fluor antibody) to distinguish between surface-bound and internalized ADC.
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or in a multi-well plate suitable for imaging or flow cytometry.
-
ADC Incubation: Add the fluorescently labeled ADC to the cells at a predetermined concentration. Incubate for various time points (e.g., 0, 30, 60, 120 minutes) at 37°C. For a 4°C control (to inhibit internalization), perform the incubation on ice.
-
Washing: Wash the cells with cold PBS to remove unbound ADC.
-
Optional Quenching Step: If using a quenching antibody, incubate the cells with the quencher to eliminate the signal from surface-bound ADC.
-
Imaging or Flow Cytometry:
-
Imaging: Visualize the internalized ADC using a fluorescence microscope. The signal should appear as intracellular puncta.
-
Flow Cytometry: Quantify the mean fluorescence intensity of the cell population. An increase in fluorescence over time at 37°C compared to the 4°C control indicates internalization.
-
Visualizations
Caption: Key mechanisms of cellular resistance to DM4-based ADCs.
Caption: A logical workflow for troubleshooting and identifying the cause of ADC resistance.
References
- 1. Portico [access.portico.org]
- 2. mdpi.com [mdpi.com]
- 3. Mirvetuximab Soravtansine in Platinum-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of Antibody-Drug Conjugate Resistant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. Mirvetuximab Soravtansine Induces Potent Cytotoxicity and Bystander Effect in Cisplatin-Resistant Germ Cell Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 11. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Mirvetuximab Soravtansine in FRα-Positive, Platinum-Resistant Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Study of Mirvetuximab Soravtansine vs. Investigator's Choice (IC) of Chemotherapy in Platinum-Resistant, Advanced High-Grade Epithelial Ovarian, Primary Peritoneal, or Fallopian Tube Cancers With High Folate Receptor-Alpha (FRα) Expression [ctv.veeva.com]
- 19. Drug-adapted cancer cell lines as preclinical models of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Low DM4 Conjugation Efficiency: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving common issues encountered during the conjugation of the cytotoxic agent DM4 to antibodies, a critical step in the development of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the potential causes for low Drug-to-Antibody Ratio (DAR) in my DM4 conjugation reaction?
Low DAR is a frequent issue that can arise from several factors throughout the conjugation process. The primary areas to investigate include the quality and handling of reagents, the specifics of the reaction conditions, and the integrity of the antibody itself. Suboptimal conditions can lead to incomplete reactions, resulting in a lower than expected incorporation of the DM4 payload onto the antibody.
Q2: How can I accurately determine the DAR of my DM4-ADC?
Accurate determination of the DAR is crucial for evaluating conjugation efficiency and ensuring the quality and consistency of your ADC.[1][2][3] Several analytical techniques are commonly employed:
-
UV/Vis Spectroscopy: A straightforward and rapid method to estimate the average DAR by measuring the absorbance of the ADC at two different wavelengths, typically 280 nm for the antibody and the maximum absorbance wavelength for the drug.[1][][5] This method relies on the Beer-Lambert law and requires accurate extinction coefficients for both the antibody and the drug.[][5]
-
Hydrophobic Interaction Chromatography (HIC): A widely used method that separates ADC species based on their hydrophobicity.[1][2] As more drug molecules are conjugated, the ADC becomes more hydrophobic. HIC can provide information on the distribution of different drug-loaded species (e.g., DAR 0, 2, 4, etc.) and allows for the calculation of the average DAR from the peak areas.[1][2]
-
Reversed-Phase Liquid Chromatography (RPLC): Another powerful separation technique that can be used to determine the average DAR.[1][5] RPLC is often coupled with mass spectrometry (LC-MS) for more detailed characterization of the ADC.[1][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a detailed analysis of the ADC, including the precise mass of different species, allowing for unambiguous determination of the DAR and identification of any unconjugated antibody or fragments.[1][3]
Q3: My antibody concentration is low. How might this affect conjugation efficiency?
A low antibody concentration can negatively impact the reaction kinetics, leading to reduced conjugation efficiency. It is recommended to use an antibody with a starting concentration of at least 0.5 mg/mL to ensure the reaction is not too dilute.[6] If your antibody concentration is low, consider using an antibody concentration and clean-up kit.
Q4: What role does the linker chemistry play in DM4 conjugation?
The linker, such as SPDB (N-succinimidyl 4-(2-pyridyldithio)butyrate) or its sulfonated version sulfo-SPDB, is a critical component that connects the DM4 payload to the antibody.[7][][] The linker's reactivity and stability are paramount for a successful conjugation. For instance, the NHS ester end of the linker reacts with lysine (B10760008) residues on the antibody.[10] The disulfide bond within the linker is designed to be stable in circulation but cleavable within the reducing environment of the target cell to release the active DM4 payload.[][10] Issues with the linker, such as hydrolysis of the NHS ester due to improper storage or handling, can significantly reduce conjugation efficiency.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving the root causes of low DM4 conjugation efficiency.
Problem Area 1: Reagent Quality and Handling
| Potential Issue | Recommended Action |
| Degraded DM4-Linker | Ensure the DM4-linker conjugate (e.g., SPDB-DM4) is stored under the recommended conditions (cool, dry place) to prevent degradation.[] Prepare fresh solutions of the DM4-linker in an appropriate solvent like DMSO immediately before use. |
| Inactive Reducing Agent (for cysteine conjugation) | If your conjugation strategy involves the reduction of interchain disulfide bonds, verify the activity of your reducing agent (e.g., TCEP, DTT). Ensure it is not expired and has been stored correctly. |
| Impure Antibody | Use a highly purified antibody (>95% purity) for conjugation. Impurities such as other proteins (e.g., BSA) or small molecules can compete for conjugation sites, leading to lower efficiency.[6] Consider using an antibody purification kit if necessary. |
| Antibody Aggregation | Visually inspect the antibody solution for any signs of precipitation or aggregation. Aggregated antibodies may have reduced accessibility of conjugation sites. Perform size-exclusion chromatography (SEC) to assess the monomeric purity of the antibody. |
Problem Area 2: Reaction Conditions
| Parameter | Recommendation |
| pH | The pH of the reaction buffer is critical. For lysine conjugation using NHS esters, a pH range of 7.2-8.5 is generally recommended to ensure the lysine residues are deprotonated and reactive. |
| Temperature | Conjugation reactions are typically performed at room temperature or 4°C. Higher temperatures can sometimes increase reaction rates but may also lead to antibody degradation or aggregation. Follow the recommended temperature for your specific protocol. |
| Reaction Time | Insufficient reaction time can lead to incomplete conjugation. Optimize the incubation time based on the specific protocol and reagents used. A typical incubation time can range from 2 to 18 hours.[10] |
| Molar Ratio of DM4-Linker to Antibody | The molar excess of the DM4-linker over the antibody is a key parameter influencing the final DAR. A typical starting point is a 5-10 fold molar excess.[10] This may need to be optimized for your specific antibody and desired DAR. |
| Co-solvents | DM4 and its linkers are often hydrophobic and require a co-solvent like DMSO for solubilization.[10] However, high concentrations of organic solvents can denature the antibody. Keep the final concentration of the organic solvent in the reaction mixture low (typically <10%). |
Experimental Protocols
Protocol 1: General Procedure for Lysine-Based DM4 Conjugation
This protocol outlines a general procedure for conjugating a DM4-linker containing an N-hydroxysuccinimide (NHS) ester to the lysine residues of an antibody.
-
Antibody Preparation:
-
Buffer exchange the antibody into a suitable conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4).
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
DM4-Linker Preparation:
-
Dissolve the DM4-linker (e.g., sulfo-SPDB-DM4) in anhydrous DMSO to a stock concentration of 10-20 mM immediately before use.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the DM4-linker solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.
-
-
Purification:
-
Remove unconjugated DM4-linker and other small molecules by size-exclusion chromatography (SEC) using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Alternatively, tangential flow filtration (TFF) can be used for larger scale purifications.
-
-
Characterization:
-
Determine the final protein concentration using a UV-Vis spectrophotometer.
-
Determine the average DAR using UV/Vis spectroscopy, HIC, or another appropriate analytical method.
-
Protocol 2: DAR Determination by UV/Vis Spectroscopy
This protocol describes how to calculate the average DAR using UV/Vis spectroscopy.
-
Measure Absorbance:
-
Measure the absorbance of the purified ADC solution at 280 nm (A280) and the wavelength of maximum absorbance for DM4 (λmax, typically around 252 nm) (Adrug).
-
-
Obtain Extinction Coefficients:
-
You will need the molar extinction coefficients (ε) for the antibody and DM4 at both wavelengths:
-
εAb, 280
-
εAb, drug λmax
-
εDrug, 280
-
εDrug, drug λmax
-
-
-
Calculate Concentrations:
-
Solve the following system of equations to determine the concentration of the antibody (CAb) and the drug (CDrug):
-
A280 = (εAb, 280 * CAb) + (εDrug, 280 * CDrug)
-
Adrug = (εAb, drug λmax * CAb) + (εDrug, drug λmax * CDrug)
-
-
-
Calculate DAR:
-
DAR = CDrug / CAb
-
Visualizations
Caption: A logical workflow for troubleshooting low DM4 conjugation efficiency.
Caption: Experimental workflow for lysine-based DM4 conjugation.
Caption: Simplified signaling pathway of a DM4-containing ADC.
References
- 1. pharmiweb.com [pharmiweb.com]
- 2. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 6. benchchem.com [benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 10. Spdb-DM4 () for sale [vulcanchem.com]
Technical Support Center: Strategies to Reduce Off-target Toxicity of DM4 ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the development of DM4-containing antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
1. What are the primary causes of off-target toxicity of DM4 ADCs?
Off-target toxicity of DM4 ADCs is multifactorial and can be broadly categorized as "on-target, off-tumor" and "off-target, off-tumor" toxicity.[1][2][]
-
On-target, off-tumor toxicity occurs when the target antigen is expressed on healthy tissues, leading to ADC binding and subsequent cell death.[2]
-
Off-target, off-tumor toxicity is independent of target expression and can arise from several mechanisms:
-
Premature Payload Release: Instability of the linker in systemic circulation can lead to the premature release of the cytotoxic DM4 payload, which can then diffuse into healthy cells.[2][]
-
Nonspecific Uptake: Intact ADCs can be taken up by healthy cells through mechanisms like macropinocytosis, particularly in highly vascularized organs or by phagocytic immune cells.[1][4][5] The hydrophobicity of the ADC can increase this nonspecific uptake.[1]
-
Fc Receptor-Mediated Uptake: The Fc region of the antibody can interact with Fc receptors on immune cells, leading to target-independent uptake and toxicity.[1][]
-
Bystander Effect: The released, membrane-permeable DM4 payload can diffuse out of target cells and kill neighboring healthy cells that do not express the target antigen.[1][]
-
2. What are the common dose-limiting toxicities observed with DM4 ADCs?
The toxicity profile of ADCs is often payload-dependent.[1] For maytansinoid ADCs like those containing DM4, common dose-limiting toxicities include:
-
Ocular Toxicity: This is a key off-target toxicity for ADCs with the SPDB-DM4 linker-payload.[1][7] Symptoms can include blurred vision, dry eye, and keratitis.[2] The exact mechanism is not fully understood but may involve nonspecific uptake by corneal cells.[1][5]
-
Thrombocytopenia: A reduction in platelet count is a common dose-limiting toxicity for ADCs with microtubule inhibitors like maytansinoids.[2]
-
Hepatotoxicity: Liver toxicity can also be observed with maytansinoid-based ADCs.[1]
-
Peripheral Neuropathy: While more prominent with other microtubule inhibitors like MMAE, peripheral neuropathy can also be a concern with maytansinoid ADCs.[1][2]
3. How does the drug-to-antibody ratio (DAR) influence off-target toxicity?
The drug-to-antibody ratio (DAR) is a critical parameter that affects both the efficacy and toxicity of an ADC.
-
Higher DAR: While a higher DAR can increase potency, it often leads to greater hydrophobicity of the ADC.[1] This increased hydrophobicity can result in faster systemic clearance, increased accumulation in the liver, and higher off-target toxicity.[1][5]
-
Lower DAR: ADCs with a lower DAR generally exhibit a better safety profile and a wider therapeutic window.[1]
-
Heterogeneity: Traditional conjugation methods result in a heterogeneous mixture of ADCs with varying DARs. This heterogeneity can complicate characterization and contribute to unpredictable toxicity profiles.[2][8]
4. What is the role of the linker in DM4 ADC toxicity?
The linker plays a crucial role in the stability and release of the DM4 payload, directly impacting off-target toxicity.[][9]
-
Cleavable Linkers: These linkers (e.g., disulfide, dipeptide) are designed to be cleaved within the tumor microenvironment or inside the target cell.[9] However, if they are unstable in circulation, they can lead to premature payload release and off-target toxicity.[] The bystander effect, which can enhance efficacy in heterogeneous tumors, is dependent on cleavable linkers that release a membrane-permeable payload.[1][][10]
-
Non-cleavable Linkers: These linkers (e.g., thioether) are more stable in circulation and rely on the degradation of the antibody backbone within the lysosome to release the payload.[1] This generally leads to reduced off-target toxicity and a more favorable tolerability profile, but may result in lower efficacy due to the absence of a bystander effect.[1][11]
5. How can site-specific conjugation reduce the toxicity of DM4 ADCs?
Site-specific conjugation technologies produce homogeneous ADCs with a defined DAR and specific payload placement.[1] This approach offers several advantages for reducing toxicity:
-
Improved Stability: Payloads can be conjugated at sites that do not interfere with antibody function and result in greater stability.[1]
-
Controlled DAR: A precise DAR allows for better control over the ADC's pharmacokinetic and toxicological properties.[1]
-
Reduced Heterogeneity: A homogeneous product simplifies manufacturing and characterization, leading to a more predictable safety profile.[2]
6. What is the "bystander effect" and how does it relate to DM4 ADC toxicity?
The bystander effect occurs when the cytotoxic payload released from a target cancer cell diffuses into and kills neighboring cells, including antigen-negative tumor cells and healthy cells.[1][][12]
-
Efficacy vs. Toxicity: While the bystander effect can enhance the anti-tumor activity of an ADC, especially in tumors with heterogeneous antigen expression, it can also exacerbate off-target toxicity by killing healthy bystander cells.[1][]
-
Payload and Linker Dependence: The bystander effect is dependent on the use of a cleavable linker and a membrane-permeable payload like DM4.[10][12]
7. Can hydrophilic linkers decrease the off-target toxicity of DM4 ADCs?
Yes, incorporating hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) moieties, can reduce the off-target toxicity of ADCs.[13][14][15]
-
Reduced Hydrophobicity: Hydrophilic linkers can counteract the increased hydrophobicity caused by the payload, leading to improved pharmacokinetic properties.[13][14]
-
Decreased Nonspecific Uptake: By increasing the hydrophilicity of the ADC, these linkers can reduce nonspecific uptake by healthy tissues, thereby lowering off-target toxicity.[13][14]
-
Higher DAR Tolerance: Hydrophilic linkers may allow for a higher DAR without causing aggregation or rapid clearance, potentially improving the therapeutic index.[15]
8. What is the "inverse targeting" strategy for reducing DM4 ADC toxicity?
"Inverse targeting" is an innovative approach to mitigate off-target toxicity caused by the premature release of the payload into circulation.[2][16][17]
-
Payload-Binding Agents: This strategy involves the co-administration of a payload-binding agent, such as an antibody fragment (e.g., sdAb), along with the ADC.[16][17]
-
Neutralization and Clearance: The payload-binding agent captures and neutralizes any prematurely released DM4 in the bloodstream, facilitating its clearance and reducing its exposure to healthy tissues.[2][17]
-
Improved Therapeutic Window: By reducing off-target toxicity, this approach has the potential to widen the therapeutic window of DM4 ADCs.[16][17]
9. What in vitro assays can be used to assess the off-target toxicity of DM4 ADCs?
Several in vitro assays are essential for evaluating the potential off-target toxicity of DM4 ADCs before moving into in vivo studies:
-
Cytotoxicity Assays in Antigen-Negative Cells: The potency of the ADC is tested on cell lines that do not express the target antigen to determine the level of nonspecific killing.[18][19]
-
Bystander Effect Assays: Co-culture systems of antigen-positive and antigen-negative cells are used to quantify the extent of bystander killing.[10][18]
-
Plasma Stability Assays: The stability of the ADC is assessed by incubating it in plasma and measuring the amount of released payload over time using techniques like LC-MS/MS.[20][21]
-
Hemolysis and Hematotoxicity Assays: The lytic effect on red blood cells and the toxicity towards hematopoietic progenitor cells can be evaluated to predict hematological toxicities.[22]
-
3D Spheroid and Organoid Models: These more complex models can provide better insights into payload penetration and toxicity in a more physiologically relevant context.[12][23][24]
10. What in vivo models are suitable for evaluating DM4 ADC off-target toxicity?
Preclinical in vivo models are critical for assessing the overall safety profile of a DM4 ADC:
-
Maximum Tolerated Dose (MTD) Studies: These studies in rodents (mice, rats) and non-human primates (cynomolgus monkeys) are used to determine the highest dose that does not cause unacceptable toxicity.[7]
-
Toxicokinetic Studies: These studies measure the exposure of the intact ADC, total antibody, and free DM4 payload over time to correlate exposure with toxicity findings.[25]
-
Use of Surrogate Antibodies: When the ADC's antibody does not cross-react with rodent antigens, a surrogate antibody that binds to the rodent ortholog of the target antigen can be used to evaluate on-target toxicities.[7]
-
Antigen-Negative Tumor Models: Evaluating the ADC in animals bearing tumors that do not express the target antigen can help isolate and understand off-target toxicities.
Troubleshooting Guides
1. Issue: High in vitro cytotoxicity in antigen-negative cells
-
Potential Causes:
-
Premature release of DM4 due to linker instability in the culture medium.
-
Nonspecific uptake of the ADC, potentially due to high hydrophobicity.
-
Contamination with free DM4 payload.
-
-
Recommended Actions:
-
Protocol 1: In Vitro Linker Stability Assay: Incubate the ADC in culture medium for the duration of the cytotoxicity assay, then measure the concentration of free DM4.
-
Protocol 2: Free Payload Quantification: Ensure the ADC preparation is free of unconjugated DM4 using analytical techniques like HPLC or LC-MS/MS.
-
Consider Linker Modification: If linker instability is confirmed, consider using a more stable linker or a non-cleavable linker.
-
Evaluate Hydrophilicity: Assess the hydrophobicity of the ADC and consider incorporating hydrophilic linkers if it is high.
-
2. Issue: Unexpected in vivo toxicity (e.g., severe weight loss, hematological toxicity)
-
Potential Causes:
-
Rapid clearance and high accumulation in organs like the liver due to high DAR or hydrophobicity.
-
Poor linker stability in vivo leading to high systemic exposure to free DM4.
-
On-target, off-tumor toxicity if the target antigen is expressed in vital organs of the animal model.
-
-
Recommended Actions:
-
Protocol 3: In Vivo Pharmacokinetic (PK) and Biodistribution Study: Conduct a PK study to measure the levels of intact ADC, total antibody, and free DM4 in plasma and key tissues.
-
Re-evaluate DAR: Consider synthesizing ADCs with a lower DAR and compare their in vivo toxicity profiles.
-
Assess Target Expression in Healthy Tissues: Verify the expression of the target antigen in the healthy tissues of the animal model used. If expression is significant, consider using a model with no cross-reactivity to study off-target effects specifically.
-
Implement "Inverse Targeting": Co-administer an anti-DM4 antibody fragment to sequester free payload in the circulation.[17]
-
3. Issue: Ocular toxicity observed in preclinical models
-
Potential Causes:
-
Recommended Actions:
-
Modify ADC Properties: Alter the charge or hydrophobicity of the ADC to reduce nonspecific uptake.[17] This can be achieved by using hydrophilic linkers or modifying the antibody.
-
Investigate Target Expression in Ocular Tissues: Use immunohistochemistry (IHC) or other methods to check for target antigen expression in the eyes of the preclinical model and in human ocular tissues.
-
Consider Alternative Payloads: If ocular toxicity is dose-limiting and cannot be mitigated, exploring alternative payloads with a different toxicity profile may be necessary.
-
4. Issue: Poor ADC stability leading to premature payload release
-
Potential Causes:
-
The chosen linker chemistry is not stable enough in the bloodstream. For example, some disulfide linkers can be susceptible to reduction in circulation.
-
The conjugation site on the antibody affects the stability of the linker-payload complex.
-
-
Recommended Actions:
-
Protocol 1: In Vitro Linker Stability Assay: Perform a detailed in vitro stability study in plasma from different species (mouse, rat, monkey, human) to assess cross-species differences.
-
Optimize Linker Chemistry: Increase the steric hindrance around the cleavable bond to improve stability (e.g., using SPDB vs. SPP linkers).[9] Alternatively, switch to a more stable cleavable linker (e.g., dipeptide) or a non-cleavable linker.
-
Utilize Site-Specific Conjugation: Conjugate the payload at sites known to provide better stability.
-
5. Issue: Difficulty in determining the therapeutic window
-
Potential Causes:
-
The efficacious dose is very close to the toxic dose.
-
High off-target toxicity limits the dose that can be administered.
-
The bystander effect is causing significant damage to healthy tissue surrounding the tumor.
-
-
Recommended Actions:
-
Optimize ADC Design:
-
Modulate the Bystander Effect: If the bystander effect is contributing to toxicity, consider using a non-cleavable linker to eliminate it, though this may impact efficacy.
-
Employ "Inverse Targeting": Use a payload-binding agent to reduce systemic exposure to the free payload, thereby increasing the maximum tolerated dose.[17]
-
Quantitative Data Summary
Table 1: Comparison of ADC Properties and Their Impact on Toxicity
| ADC Parameter | Modification Strategy | Effect on Off-target Toxicity | Key Quantitative Readouts | Reference Example |
| Drug-to-Antibody Ratio (DAR) | Lowering DAR (e.g., from 8 to 2 or 4) | Decreased | Increased MTD, Reduced plasma clearance | Anti-CD30-vc-MMAE ADCs with DAR 2, 4, and 8 showed that higher DAR led to faster clearance and lower tolerability.[1] |
| Linker Type | Non-cleavable (e.g., SMCC) vs. Cleavable (e.g., SPP) | Generally Decreased with non-cleavable linkers | Reduced bystander effect, potentially higher MTD | Anti-CD22 ADCs with cleavable linkers showed higher potency but also higher toxicity compared to non-cleavable counterparts. |
| Linker Hydrophilicity | Incorporation of PEG moieties | Decreased | Improved PK profile, reduced aggregation, potentially higher MTD | ADCs with PEGylated linkers showed reduced plasma and tissue concentrations, leading to less hematologic toxicity.[15] |
| Conjugation Method | Site-specific (e.g., THIOMAB) vs. Conventional (Lysine) | Decreased | Homogeneous DAR, Improved stability and tolerability | An anti-MUC16 THIOMAB-drug conjugate was tolerated at a much higher dose than the conventional ADC.[1] |
| "Inverse Targeting" | Co-administration of anti-DM4 sdAb | Decreased | Increased MTD, Reduced body weight loss | Co-dosing an anti-CD123-DM4 ADC with an anti-maytansinoid sdAb reduced nadir weight loss by ~50% and enabled complete tumor regression at a previously intolerable dose.[17] |
Key Experimental Protocols
Protocol 1: In Vitro Linker Stability Assay in Plasma
-
Objective: To determine the stability of the DM4-linker-antibody bond in plasma.
-
Materials: DM4 ADC, plasma (human, mouse, rat), PBS, quenching solution (e.g., acetonitrile (B52724) with internal standard), LC-MS/MS system.
-
Methodology:
-
Incubate the DM4 ADC at a specified concentration (e.g., 100 µg/mL) in plasma at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), take an aliquot of the plasma-ADC mixture.
-
Immediately quench the reaction and precipitate proteins by adding 3 volumes of cold acetonitrile containing an appropriate internal standard.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant for the presence of free DM4 payload using a validated LC-MS/MS method.[20][21]
-
Quantify the amount of released DM4 at each time point and calculate the ADC's half-life in plasma.
-
Protocol 2: In Vitro Bystander Cytotoxicity Assay
-
Objective: To quantify the killing of antigen-negative cells by the DM4 released from antigen-positive cells.
-
Materials: Antigen-positive target cells, antigen-negative bystander cells (stably expressing GFP for easy identification), cell culture medium, DM4 ADC, free DM4 payload (as control), plate reader or flow cytometer.[18]
-
Methodology:
-
Seed a 96-well plate with a co-culture of antigen-positive and GFP-expressing antigen-negative cells at a defined ratio (e.g., 1:1, 1:5).
-
As controls, seed wells with each cell type alone.
-
Treat the cells with serial dilutions of the DM4 ADC. Also include a treatment group with free DM4.
-
Incubate for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).
-
Measure the viability of the total cell population (e.g., using CellTiter-Glo).
-
Specifically measure the viability of the GFP-expressing antigen-negative cell population using a plate reader with fluorescence capabilities or by flow cytometry.
-
Calculate the IC50 of the ADC on the antigen-negative cells in the co-culture system and compare it to the IC50 on the antigen-negative cells alone. A significant decrease in IC50 in the co-culture indicates a bystander effect.
-
Protocol 3: In Vivo Maximum Tolerated Dose (MTD) and Pharmacokinetic (PK) Study
-
Objective: To determine the MTD of the DM4 ADC and characterize its pharmacokinetic profile.
-
Materials: Relevant animal model (e.g., BALB/c mice), DM4 ADC, vehicle control, analytical methods for quantifying total antibody, conjugated ADC, and free DM4 (e.g., ELISA and LC-MS/MS).[25]
-
Methodology:
-
MTD Phase:
-
Administer the DM4 ADC intravenously to groups of mice at escalating dose levels.
-
Monitor the animals daily for clinical signs of toxicity, including body weight loss, changes in behavior, and mortality, for at least 14 days.
-
The MTD is defined as the highest dose that does not result in >20% body weight loss or mortality.
-
-
PK Phase:
-
Administer the DM4 ADC at one or two dose levels (below the MTD) to another cohort of animals.
-
Collect blood samples at multiple time points post-administration (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week, 2 weeks).
-
Process the blood to obtain plasma.
-
Analyze the plasma samples to determine the concentration of:
-
Calculate key PK parameters (e.g., clearance, half-life, AUC) for each analyte.
-
-
Visualizations
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.crownbio.com [blog.crownbio.com]
- 4. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 19. researchgate.net [researchgate.net]
- 20. labcorp.com [labcorp.com]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. zymeworks.com [zymeworks.com]
- 23. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Off-Target/On-Target Cytotoxicity Assay | React4Life [react4life.com]
- 25. genemedi.net [genemedi.net]
- 26. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
Addressing aggregation issues in DM4 ADC formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address aggregation issues encountered during the formulation of antibody-drug conjugates (ADCs) containing the cytotoxic payload DM4.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in DM4 ADC formulations?
Aggregation of DM4 ADCs is a multifaceted issue primarily driven by the increased hydrophobicity of the conjugate.[1][2][3][4] Key contributing factors include:
-
Payload Hydrophobicity: The DM4 payload is inherently hydrophobic.[5] Covalently attaching multiple DM4 molecules to the antibody's surface increases the overall hydrophobicity of the ADC, promoting self-association to minimize exposure to the aqueous environment.[1][]
-
Conjugation Process Stress: The chemical processes involved in conjugating DM4 to the antibody can induce conformational stress.[2][7] Conditions such as pH, temperature, and the use of organic co-solvents can lead to partial unfolding of the antibody, exposing hydrophobic regions that are normally buried and accessible for intermolecular interactions.[1][2][3]
-
Suboptimal Formulation Conditions: An inappropriate formulation buffer can fail to stabilize the ADC.[2][8] Key formulation parameters include:
-
pH: If the formulation pH is near the antibody's isoelectric point (pI), the net charge on the ADC is reduced, which can decrease solubility and promote aggregation.[2][8]
-
Ionic Strength: Insufficient or excessive ionic strength can affect electrostatic interactions between ADC molecules, potentially leading to aggregation.[2]
-
-
Storage and Handling: Physical stresses such as freeze-thaw cycles, agitation during transportation, and exposure to light or elevated temperatures can compromise the stability of the ADC and induce aggregation.[1][3][9]
Q2: Which excipients are most effective in preventing DM4 ADC aggregation and what are their mechanisms of action?
The selection of appropriate excipients is crucial for stabilizing DM4 ADCs.[] A combination of excipients is often required for optimal stability.[2]
| Excipient Class | Examples | Mechanism of Action |
| Surfactants | Polysorbate 20, Polysorbate 80 | Non-ionic surfactants that prevent surface-induced aggregation and stabilize the ADC against mechanical stress by reducing intermolecular protein interactions.[1][3][10][11] |
| Sugars/Polyols | Sucrose (B13894), Trehalose (B1683222), Mannitol | Act as cryoprotectants and lyoprotectants, stabilizing the ADC during freeze-thaw cycles and lyophilization by preferential exclusion.[1][3][12] |
| Amino Acids | Arginine, Glycine, Proline, Histidine | Suppress aggregation by various mechanisms, including interacting with hydrophobic patches on the protein surface (Arginine) and increasing the stability of the native protein structure (Glycine).[2][10] |
| Buffers | Histidine, Citrate | Maintain an optimal pH to ensure the ADC remains in a stable conformational state and carries a net charge, which helps to prevent aggregation.[3] |
Q3: How do I detect and quantify aggregation in my DM4 ADC sample?
Several analytical techniques can be used to detect and quantify ADC aggregates. It is recommended to use orthogonal methods to obtain a comprehensive understanding of the aggregation state.[1][13]
-
Size Exclusion Chromatography (SEC): This is the industry-standard method for quantifying soluble aggregates based on their hydrodynamic volume.[1][9][14] It separates monomers from dimers and higher-order aggregates.[1][15]
-
Dynamic Light Scattering (DLS): DLS is a rapid and sensitive technique for detecting the presence of aggregates and determining the size distribution of particles in a solution.[16][17][18] It is particularly useful for identifying the early onset of aggregation.[2]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE, particularly under non-reducing conditions, can be used to visualize high molecular weight species corresponding to aggregates.[19][20][21]
Troubleshooting Guides
Issue 1: High Levels of Soluble Aggregates Detected by SEC
If your SEC analysis reveals a significant percentage of high molecular weight species (dimers, trimers, or larger aggregates), consider the following troubleshooting steps.
Caption: Troubleshooting high soluble aggregates.
| Possible Cause | Recommended Action |
| Suboptimal Formulation pH | The pH of the formulation may be too close to the ADC's isoelectric point (pI), minimizing its net charge and promoting aggregation.[8] Action: Conduct a pH screening study to identify the pH at which the ADC exhibits maximum stability and minimum aggregation.[3] |
| Insufficient Excipient Concentration | The concentration of stabilizing excipients (e.g., polysorbates, sugars) may be too low to effectively prevent aggregation.[3] Action: Perform a formulation screen with varying concentrations of key excipients to determine the optimal concentration for minimizing aggregation.[3] |
| High ADC Concentration | Higher ADC concentrations increase the likelihood of intermolecular interactions and subsequent aggregation.[3] Action: If feasible for the intended application, evaluate the effect of lowering the ADC concentration.[3] |
| Process-Induced Stress | High shear stress from operations like pumping or filtration can induce protein unfolding and aggregation.[1][3] Action: Optimize processing parameters, such as using lower flow rates or larger pore size filters, to minimize mechanical stress.[3] |
Issue 2: Increase in Particle Size or Polydispersity Index (PDI) Detected by DLS
An increase in the average particle size (Z-average) or a high Polydispersity Index (PDI) in DLS measurements suggests the formation of aggregates.
Caption: DLS workflow for formulation screening.
| Possible Cause | Recommended Action |
| Colloidal Instability | The ADC is unstable in the current buffer, leading to the formation of small, soluble aggregates that are detected by DLS.[2] Action: Use DLS to screen a panel of formulation buffers with varying pH, ionic strength, and excipients (e.g., arginine, polysorbate) to identify conditions that minimize changes in Z-average and PDI over time or under stress. |
| Conformational Instability | The ADC may be partially unfolding, exposing hydrophobic patches that initiate aggregation. This can be exacerbated by thermal stress. Action: Perform a thermal ramp experiment using DLS to determine the aggregation onset temperature (Tagg). Formulations with higher Tagg are generally more stable. Add stabilizers like sucrose or trehalose to improve conformational stability. |
| Freeze-Thaw Instability | The formulation may not adequately protect the ADC during freeze-thaw cycles.[3] Action: Increase the concentration of cryoprotectants such as sucrose or trehalose.[3] Conduct freeze-thaw studies, monitoring aggregation by DLS after each cycle, to confirm stability. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC-HPLC)
Objective: To separate and quantify soluble ADC aggregates (dimers and higher molecular weight species) from the monomeric form based on their hydrodynamic volume.[9][14]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector (e.g., Agilent 1260 Infinity Bio-inert LC).[9][22]
-
SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm).[9][23]
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
-
DM4 ADC sample.
-
Low-protein-binding 0.22 µm syringe filters.
Methodology:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved on the UV detector (monitoring at 280 nm).[2]
-
Sample Preparation: Dilute the DM4 ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.[2] If necessary, filter the sample through a 0.22 µm filter to remove any large, insoluble particles.[2]
-
Injection: Inject a fixed volume of the prepared sample (e.g., 20 µL) onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of all species. Aggregates will elute first, followed by the monomer, and then any fragments.
-
Data Analysis: Integrate the peak areas for the aggregate and monomer peaks. Calculate the percentage of aggregation as: (% Aggregation) = (Aggregate Peak Area / Total Peak Area) * 100.
Protocol 2: Dynamic Light Scattering (DLS)
Objective: To determine the particle size distribution and polydispersity of the DM4 ADC formulation to detect the presence of aggregates.[16][17]
Materials:
-
DLS instrument (e.g., Wyatt DynaPro Plate Reader).[18]
-
Low-volume quartz or disposable cuvettes.
-
DM4 ADC stock solution.
-
Formulation buffers.
Methodology:
-
Sample Preparation: Prepare a series of ADC samples at a concentration of 0.5-1.0 mg/mL in the desired formulation buffer.[2] Ensure all solutions are free of dust and extraneous particles by centrifuging at high speed (e.g., 10,000 x g for 10 minutes) or filtering through a low-protein-binding filter (e.g., 0.02 µm) directly into the cuvette.[18]
-
Instrument Setup: Set the instrument parameters, including temperature, measurement duration, and number of acquisitions, according to the manufacturer's guidelines.[2] Allow the sample to equilibrate to the set temperature within the instrument.
-
Measurement: Initiate the measurement. The instrument will analyze the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[16]
-
Data Analysis: The instrument's software will use the Stokes-Einstein equation to calculate the hydrodynamic radius (Rh) and provide a size distribution profile.[16] Key parameters to evaluate are:
-
Z-average: The intensity-weighted mean hydrodynamic size. An increase in Z-average indicates the presence of larger species (aggregates).
-
Polydispersity Index (PDI): A measure of the heterogeneity of the sample. A PDI value below 0.2 is generally considered monodisperse. Higher values indicate a broader size distribution, often due to aggregation.[16]
-
Protocol 3: SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
Objective: To visualize high molecular weight (HMW) species corresponding to ADC aggregates under non-reducing conditions.
Materials:
-
Electrophoresis cell and power supply.
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris).[20]
-
Running buffer (e.g., MOPS or MES).
-
Sample buffer (non-reducing).
-
DM4 ADC sample.
-
Unconjugated antibody control.
-
Molecular weight marker.
-
Protein stain (e.g., Coomassie Brilliant Blue).
Methodology:
-
Sample Preparation: Mix the DM4 ADC sample and the unconjugated antibody control with non-reducing sample buffer. Do not add a reducing agent like β-mercaptoethanol or DTT, and do not heat the samples, as this can induce aggregation.[19]
-
Gel Loading: Load the molecular weight marker, the unconjugated antibody, and the DM4 ADC sample into separate wells of the gel.
-
Electrophoresis: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. Destain the gel to reduce background staining.
-
Analysis: Image the gel. Under non-reducing conditions, the intact antibody should run as a single band (e.g., ~150 kDa for an IgG).[24] The presence of bands at higher molecular weights in the ADC lane, which are absent or less intense in the control lane, indicates the presence of covalent or non-covalent aggregates.[21]
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 5. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 7. youtube.com [youtube.com]
- 8. pharmtech.com [pharmtech.com]
- 9. agilent.com [agilent.com]
- 10. scispace.com [scispace.com]
- 11. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations | Semantic Scholar [semanticscholar.org]
- 12. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biopharmaspec.com [biopharmaspec.com]
- 14. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. pharmafocusamerica.com [pharmafocusamerica.com]
- 16. unchainedlabs.com [unchainedlabs.com]
- 17. azonano.com [azonano.com]
- 18. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 19. researchgate.net [researchgate.net]
- 20. aboligo.com [aboligo.com]
- 21. Unfolding of IgG domains detected by non-reducing SDS-PAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 22. agilent.com [agilent.com]
- 23. lcms.cz [lcms.cz]
- 24. researchgate.net [researchgate.net]
DM4 Conjugation Reaction Purification: A Technical Support Guide
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification methods for antibody-drug conjugates (ADCs) utilizing the cytotoxic agent DM4. Here, you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying DM4-ADCs after the conjugation reaction?
A1: The primary goals of purifying DM4-ADCs are to remove unconjugated DM4, excess linker, residual solvents, and to separate out undesirable aggregates or species with incorrect drug-to-antibody ratios (DAR). The most common purification methods include Tangential Flow Filtration (TFF), Size Exclusion Chromatography (SEC), and Hydrophobic Interaction Chromatography (HIC).[1][][3]
Q2: What is Tangential Flow Filtration (TFF) and when should it be used?
A2: Tangential Flow Filtration (TFF), also known as Ultrafiltration/Diafiltration (UF/DF), is a rapid and scalable method used for buffer exchange, desalting, and removing small molecule impurities like unconjugated DM4 and residual organic solvents (e.g., DMSO, DMAc).[3][4] It is often the first step in purification to quickly clean up the bulk of the reaction mixture before further polishing steps.[1] TFF is highly efficient, with studies showing it can remove over 99.8% of free drug-linker and achieve significant clearance of organic solvents.[5]
Q3: How does Hydrophobic Interaction Chromatography (HIC) work for ADC purification?
A3: HIC separates molecules based on their hydrophobicity. Since conjugating the hydrophobic DM4 payload to an antibody increases its overall hydrophobicity, HIC is an excellent method for separating ADC species with different DARs (e.g., DAR=0, 2, 4).[] This technique allows for the isolation of a more homogeneous ADC product, which is crucial for efficacy and safety.[] It is also effective at removing product-related impurities and aggregates.
Q4: When is Size Exclusion Chromatography (SEC) the right choice?
A4: SEC separates molecules based on their size. It is a vital method for removing high-molecular-weight species (aggregates) and small molecule impurities.[] SEC is performed under native, mild conditions, which helps preserve the stability of the ADC.[] It is often used as a final polishing step to ensure the final product is free of aggregates.
Purification Method Performance
The following table summarizes typical performance metrics for the primary DM4-ADC purification methods.
| Parameter | Tangential Flow Filtration (TFF/UFDF) | Hydrophobic Interaction Chromatography (HIC) | Size Exclusion Chromatography (SEC) |
| Primary Purpose | Bulk impurity removal (free drug, solvent), buffer exchange | DAR species separation, aggregate removal | Aggregate removal, final polishing, desalting |
| Typical Recovery/Yield | >90%[] | >60-85%[7][8] | ~94%[5] |
| Purity Achieved | High removal of small molecules (>99.8%)[5] | High DAR homogeneity, can reduce aggregates from >5% to <1%[9] | High monomer purity (>99%) |
| Key Advantages | Fast, scalable, efficient for bulk removal | High resolution for DAR species, removes aggregates | Mild conditions, effective aggregate removal |
| Key Limitations | Low resolution for DAR separation, potential for shear-induced aggregation[10] | Can require significant method development, potential for low recovery with highly hydrophobic ADCs[11] | Limited sample loading capacity, slower for bulk processing |
Troubleshooting Guide
This guide addresses common issues encountered during the purification of DM4 conjugation reactions.
Problem 1: High Levels of Aggregates in the Final Product
Symptoms:
-
A significant peak corresponding to high-molecular-weight species is observed during SEC analysis.
-
Visible precipitation or cloudiness in the ADC solution.
Workflow for Troubleshooting Aggregation
Caption: Workflow for diagnosing and resolving ADC aggregation issues.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| High Hydrophobicity | The conjugation of hydrophobic DM4 increases the propensity for aggregation.[12] Solution: Optimize the conjugation reaction to target a lower average DAR. Reduce the concentration of organic solvent (e.g., DMSO) in the reaction if possible.[12] |
| Unfavorable Buffer Conditions | If the buffer pH is near the isoelectric point (pI) of the antibody, solubility can decrease, leading to aggregation.[12] Solution: Adjust the buffer pH to be at least 1 unit away from the ADC's pI. Ensure adequate ionic strength in the buffer. |
| Shear Stress During TFF | High shear rates in the TFF system can sometimes induce aggregation.[10] Solution: Optimize TFF parameters by reducing the cross-flow rate or transmembrane pressure (TMP). Evaluate different pump types to minimize stress. |
| Ineffective Purification | The chosen purification method may not be adequately removing pre-existing aggregates. Solution: Incorporate a dedicated SEC step for aggregate removal.[] For HIC, using a more polar resin may improve recovery and separation of highly hydrophobic, aggregation-prone species.[11] |
Problem 2: Inefficient Removal of Free DM4 and Other Small Molecules
Symptoms:
-
Residual free drug, linker, or organic solvent is detected in the final product by RP-HPLC or other analytical methods.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Diafiltration Volumes (TFF) | The number of buffer exchanges during diafiltration was not enough for complete removal. Solution: Increase the number of diafiltration volumes (DVs). Typically, 10 DVs can achieve a 4-log reduction of small molecules.[13] A total of 17-20 DVs may be needed for complete clearance.[13] |
| Membrane Fouling (TFF) | Protein aggregation on the membrane surface can hinder the passage of small molecules into the permeate. Solution: Monitor transmembrane pressure (TMP). A rapid increase may signal fouling. Optimize process parameters like protein concentration and flow rate to minimize fouling. |
| Poor Resolution in Chromatography | SEC or HIC column parameters are not optimized for separating the small ADC from even smaller impurities. Solution: For SEC, ensure the column has an appropriate pore size to separate the ~150 kDa ADC from ~1 kDa impurities. For HIC, free drug is typically removed in the column flow-through or wash steps before the ADC is eluted. |
Problem 3: Low ADC Recovery / Poor Yield
Symptoms:
-
The final quantity of purified ADC is significantly lower than expected.
Workflow for Troubleshooting Low Yield
Caption: Step-by-step process for identifying causes of low ADC purification yield.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Irreversible Binding to Chromatography Resin | Highly hydrophobic DM4-ADCs can bind very strongly to HIC resins, leading to poor recovery during elution.[11] Solution: Screen different HIC resins; a more polar resin may improve recovery.[11] Optimize elution conditions by reducing the salt concentration in the elution buffer or adjusting the pH.[11] |
| Precipitation During Buffer Exchange | Rapid changes in buffer conditions, especially when adding high-salt buffers for HIC, can cause the ADC to precipitate. Solution: Perform a load solubility screening study before HIC to determine the optimal salt concentration that maintains ADC solubility.[14] Add high-salt buffers slowly while mixing. |
| Product Loss During TFF | An incorrect membrane molecular weight cut-off (MWCO) could lead to product loss in the permeate. Solution: Ensure the TFF membrane has the appropriate MWCO. For a ~150 kDa ADC, a 30 kDa membrane is typically recommended. |
Experimental Protocols
Protocol 1: General Purification of DM4-ADC using Tangential Flow Filtration (TFF)
This protocol is for the removal of unconjugated DM4, organic solvent, and for buffer exchange into the formulation buffer.
Materials:
-
TFF system with a 30 kDa MWCO membrane cassette or capsule.
-
Diafiltration Buffer (e.g., PBS, pH 7.4).
-
Formulation Buffer.
-
Crude DM4 conjugation reaction mixture.
Procedure:
-
System Setup: Install the 30 kDa membrane and flush the system with buffer as per the manufacturer's instructions.
-
Concentration (Optional): Concentrate the crude ADC solution to a target concentration (e.g., 25-30 g/L) to reduce the volume for diafiltration.
-
Diafiltration: Perform constant-volume diafiltration by adding Diafiltration Buffer to the retentate at the same rate as the permeate is being removed.
-
Buffer Exchange: Continue for a minimum of 10 diafiltration volumes (DVs) to remove small molecule impurities.
-
Formulation: Once impurities are cleared, switch to the final Formulation Buffer and continue diafiltration for another 3-5 DVs.
-
Final Concentration: Concentrate the purified and buffer-exchanged ADC to the desired final concentration.
-
Recovery: Recover the product from the TFF system.
Protocol 2: Purification of DM4-ADC by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general method for separating ADC species based on DAR.
Materials:
-
HPLC system.
-
HIC column (e.g., Butyl or Phenyl-based).
-
Mobile Phase A: 1.0 M Ammonium (B1175870) Sulfate (B86663) in 25 mM Sodium Phosphate, pH 7.0.[14]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.[14]
-
ADC sample, buffer-exchanged into a low-salt buffer.
Procedure:
-
Sample Preparation: Adjust the ADC sample to a final concentration of ~0.5 M ammonium sulfate by adding a high-salt HIC Load Diluent (e.g., 3.0 M Ammonium Sulfate in buffer).[14] Centrifuge to remove any precipitate.
-
Column Equilibration: Equilibrate the HIC column with ~33% Mobile Phase B (a mixture of A and B to achieve the starting salt concentration) for at least 5 column volumes (CVs).
-
Sample Loading: Inject the prepared ADC sample onto the column.
-
Washing: Wash the column with the equilibration buffer for 5 CVs to remove any unbound material.
-
Elution: Apply a linear gradient from the starting condition to 100% Mobile Phase B over 30 CVs to elute the ADC species. Species with lower DARs will elute first, followed by higher DAR species.
-
Fraction Collection: Collect fractions across the elution peak(s) for analysis.
-
Analysis: Analyze the collected fractions by SEC (for aggregation) and RP-HPLC (to confirm DAR) to identify the fractions containing the desired ADC product.
References
- 1. Diversification of ADC formats and overcoming purification challenges [lonza.com]
- 3. HOLVES丨Synergy between bioreactor and tangential flow filtration system in antibody drug production [bjholves.com]
- 4. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 5. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography [mdpi.com]
- 10. Effect of tangential flow filtration process parameters on antibody-drug conjugates [morressier.com]
- 11. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. adcreview.com [adcreview.com]
- 14. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
Validation & Comparative
A Comparative Guide to the Efficacy of DM4-Based Antibody-Drug Conjugates and Other Tubulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of antibody-drug conjugates (ADCs) utilizing the maytansinoid derivative DM4, against other prominent tubulin-inhibiting payloads. The information presented herein is curated from preclinical and clinical studies to assist researchers in making informed decisions during the development of novel cancer therapeutics.
Introduction to Tubulin Inhibitors in ADCs
Tubulin inhibitors are a cornerstone of cytotoxic payloads used in ADCs due to their potent anti-mitotic activity.[1] By disrupting microtubule dynamics, these agents induce cell cycle arrest and apoptosis in rapidly dividing cancer cells. The two most clinically advanced classes of tubulin inhibitor payloads are the maytansinoids (e.g., DM1 and DM4) and the auristatins (e.g., monomethyl auristatin E [MMAE] and monomethyl auristatin F [MMAF]).[2]
DM4 (ravtansine) is a potent maytansinoid that, like other members of its class, functions by inhibiting tubulin polymerization.[3] This guide will focus on the comparative efficacy of DM4-ADCs relative to ADCs employing other tubulin inhibitors.
Mechanism of Action
Tubulin-inhibiting ADCs exert their cytotoxic effects through a multi-step process. The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex. Once inside the cell, the cytotoxic payload is released from the antibody and can then bind to tubulin, disrupting the formation and function of microtubules. This interference with the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Figure 1: Mechanism of Action of Tubulin-Inhibiting ADCs
Comparative In Vitro Efficacy
The in vitro potency of ADCs is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. While direct head-to-head studies are limited, available data suggests that the IC50 values of DM1 and DM4 are comparable to that of MMAE.[]
| Payload | Target Antigen | Cancer Cell Line | IC50 (ng/mL) | Reference |
| DM4 | Folate Receptor α | Ovarian Cancer (various) | Not specified in direct comparison | [3] |
| MMAE | CD30 | Anaplastic Large Cell Lymphoma (L-82) | 2 - 55 | [2] |
| MMAE | CD70 | Anaplastic Large Cell Lymphoma (L-82) | 2 - 55 | [2] |
| MMAE | CD71 | Anaplastic Large Cell Lymphoma (L-82) | 2 - 55 | [2] |
Note: The IC50 values for MMAE-ADCs in the table above are from a study evaluating ADCs with different antibodies and drug-to-antibody ratios (DARs), which can influence potency.[2]
Comparative In Vivo Efficacy
Preclinical in vivo studies using xenograft models are critical for assessing the anti-tumor activity of ADCs. In a low antigen expression ovarian cancer xenograft model (OV90), a DM4-ADC demonstrated a partial response.[5] It has been noted that maytansinoid-based ADCs are generally less hydrophobic than auristatin-based ADCs, which may influence their pharmacokinetic properties and overall in vivo efficacy.[6][7][8]
A network meta-analysis of clinical trials in metastatic breast cancer provided indirect comparisons of different ADCs. For instance, in HER2+ metastatic breast cancer, trastuzumab deruxtecan (B607063) (T-DXd) showed the highest efficacy, followed by ado-trastuzumab emtansine (T-DM1). While this provides a clinical context, direct preclinical comparisons under controlled conditions are essential for evaluating the relative potency of the payloads themselves.
Experimental Protocols
A standardized workflow is crucial for the preclinical evaluation of ADCs. This typically involves a series of in vitro and in vivo experiments to characterize their efficacy and safety.
Figure 2: Preclinical Experimental Workflow for ADC Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the IC50 value of an ADC.
Materials:
-
Cancer cell lines (target antigen-positive and negative)
-
Complete cell culture medium
-
ADC and unconjugated antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
Prepare serial dilutions of the ADC and unconjugated antibody in complete medium.
-
Replace the medium in the wells with the prepared ADC and control solutions. Include untreated cells as a control.
-
Incubate the plates for a duration relevant to the payload's mechanism of action (typically 72-96 hours for tubulin inhibitors).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals in viable cells.
-
Solubilize the formazan crystals by adding the solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value using suitable software.
In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.
Materials:
-
Immunocompromised mice
-
Cancer cell line for tumor implantation
-
ADC, vehicle control, and other control articles
-
Calipers for tumor measurement
Procedure:
-
Implant cancer cells subcutaneously into the flank of immunocompromised mice.
-
Monitor tumor growth until tumors reach a predetermined size.
-
Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various doses).
-
Administer the treatments intravenously.
-
Measure tumor volume and body weight at regular intervals.
-
Continue monitoring until a predefined endpoint is reached (e.g., tumor volume limit, study duration).
-
Analyze the data to determine the extent of tumor growth inhibition.
Conclusion
Both maytansinoids, such as DM4, and auristatins are highly potent tubulin inhibitors that have been successfully incorporated into clinically active ADCs. The choice of payload for a specific ADC will depend on a multitude of factors including the target antigen, the tumor type, and the desired pharmacokinetic profile. While in vitro potency appears to be similar among the leading tubulin inhibitor payloads, differences in properties such as hydrophobicity may influence in vivo efficacy and safety profiles. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages of DM4-ADCs over other tubulin-inhibiting ADCs.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Antibody-Drug Conjugates: A Promising Novel Therapy for the Treatment of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Showdown: DM4 vs. MMAE ADC Payloads
In the rapidly advancing field of Antibody-Drug Conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. Among the most prominent payloads are the maytansinoid derivative DM4 and the auristatin derivative Monomethyl Auristatin E (MMAE). Both are highly potent microtubule inhibitors that have been successfully incorporated into numerous ADCs.[1][2][3] This guide provides a detailed, data-driven comparison of DM4 and MMAE to inform researchers, scientists, and drug development professionals in their strategic selection of an ADC payload.
Mechanism of Action: A Shared Path to Cell Death
Both DM4 and MMAE function by disrupting the dynamics of microtubules, essential components of the cellular cytoskeleton.[1][4] By inhibiting tubulin polymerization, these payloads arrest the cell cycle in the G2/M phase, preventing the formation of the mitotic spindle required for cell division. This disruption ultimately leads to programmed cell death, or apoptosis.[3][5] This shared mechanism underscores their power as cytotoxic agents, capable of killing rapidly dividing cancer cells.[2]
Core Attributes: A Comparative Summary
While sharing a common mechanism, DM4 and MMAE exhibit significant differences in their physicochemical properties, which in turn influence their biological activity, efficacy in different tumor settings, and clinical toxicity profiles.
| Feature | DM4 (Ravtansine) | MMAE (Monomethyl Auristatin E) |
| Payload Class | Maytansinoid | Auristatin |
| Primary MOA | Tubulin Polymerization Inhibitor | Tubulin Polymerization Inhibitor |
| Potency (Free Drug) | High (sub-nanomolar IC50)[2] | High (sub-nanomolar to low nanomolar IC50)[1][] |
| Cell Permeability | Moderately Permeable (especially metabolites)[7][8] | Highly Permeable[9][10] |
| Bystander Effect | Moderate to High (linker-dependent)[7][9] | Potent / High[10][11] |
| Common Linkers | Cleavable (e.g., disulfide linkers like SPDB)[2][8] | Cleavable (e.g., valine-citrulline)[7][12] |
| Key Clinical Toxicities | Ocular toxicity, thrombocytopenia[3][13] | Peripheral neuropathy, neutropenia[3][13] |
| Immunomodulatory Effect | Less pronounced compared to MMAE[14] | Induces immunogenic cell death (ICD)[14] |
| Example ADCs | SAR408701 (Phase I/II)[12] | Brentuximab vedotin, Polatuzumab vedotin, Enfortumab vedotin (Approved)[12] |
In-Depth Comparison
Efficacy and the Bystander Effect
A crucial differentiator between the two payloads is their ability to induce a "bystander effect"—the killing of adjacent, antigen-negative tumor cells.[] This is particularly important in heterogeneous tumors where not all cells express the target antigen.
MMAE is a neutral, uncharged molecule that is highly permeable to cell membranes.[16] After an ADC delivers MMAE to an antigen-positive cell and the payload is released, it can diffuse out of the target cell and into neighboring antigen-negative cells, killing them.[10][11] This potent bystander effect can lead to complete tumor remission even in admixed tumor models.[10][11]
DM4 , when released from a cleavable linker (such as a disulfide linker), can also produce membrane-permeable metabolites (e.g., S-methyl-DM4).[8] This allows DM4-based ADCs to exert a significant bystander effect as well.[7] However, studies suggest that the bystander killing associated with MMAE is generally more pronounced and efficient.[11]
References
- 1. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. researchgate.net [researchgate.net]
- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody–drug conjugates in solid tumors: a look into novel targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical toxicity of antibody drug conjugates: a meta-analysis of payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 16. benchchem.com [benchchem.com]
Revolutionizing Cancer Therapy: Validating DM4 ADC Efficacy in Patient-Derived Xenografts
A Comparative Analysis of a New Generation of Antibody-Drug Conjugates
In the landscape of precision oncology, Antibody-Drug Conjugates (ADCs) represent a significant stride forward, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Among these, ADCs utilizing the microtubule-inhibiting agent DM4 have shown considerable promise in preclinical models. This guide provides a comprehensive comparison of the efficacy of DM4-based ADCs in patient-derived xenograft (PDX) models, offering researchers, scientists, and drug development professionals a critical overview of their performance against other cytotoxic payloads and standard-of-care chemotherapies.
Patient-derived xenografts, which involve the implantation of patient tumor tissue into immunodeficient mice, are invaluable tools in preclinical oncology research. They are known to preserve the genetic and phenotypic heterogeneity of the original tumor, offering a more clinically relevant model to evaluate novel cancer therapeutics.[1][2][3] This guide leverages data from studies utilizing these advanced models to provide a robust assessment of DM4 ADC efficacy.
Comparative Efficacy of DM4 ADCs in PDX Models
The therapeutic potential of DM4-ADCs has been evaluated across a spectrum of solid tumors, demonstrating significant anti-tumor activity. Here, we present a consolidated overview of their performance in various PDX models, drawing comparisons with DM1-based ADCs and conventional chemotherapy regimens.
Gastrointestinal Cancer
A novel 5T4-targeting DM4 ADC, H6-DM4, has demonstrated potent anti-tumor efficacy in gastrointestinal cancer PDX models. In a pancreatic cancer PDX model (PDX-954), H6-DM4 induced complete tumor regression at a dose of 10 mg/kg. This highlights the potential of DM4-based ADCs in treating challenging gastrointestinal malignancies.
| Treatment Group | Dosage | Tumor Volume Change | Reference |
| H6-DM4 | 10 mg/kg | Complete Regression | [4] |
| H6-DM4 | 2.5 mg/kg | Tumor Growth Inhibition | [4] |
| Control IgG-DM4 | 10 mg/kg | Minimal Effect | [4] |
| Vehicle (PBS) | - | Continued Tumor Growth | [4] |
Breast Cancer
While direct head-to-head studies of DM4-ADCs versus DM1-ADCs in breast cancer PDX models are limited, data from studies involving Trastuzumab Deruxtecan (a topoisomerase I inhibitor ADC) and Trastuzumab Emtansine (T-DM1, a DM1 ADC) provide valuable insights. In a T-DM1-resistant HER2-positive breast cancer brain metastasis PDX model, Trastuzumab Deruxtecan demonstrated the ability to inhibit tumor growth and prolong survival, suggesting that ADCs with alternative payloads can overcome resistance to maytansinoid-based therapies.[5][6]
| Treatment Group | PDX Model | Outcome | Reference |
| Trastuzumab Deruxtecan | T-DM1-resistant HER2+ BCBM | Tumor growth inhibition and prolonged survival | [5][6] |
| Trastuzumab Emtansine (T-DM1) | T-DM1-resistant HER2+ BCBM | Ineffective | [5][6] |
Ovarian Cancer
In the context of platinum-resistant ovarian cancer, the DM4-based ADC mirvetuximab soravtansine (B3322474) has shown promising results. Clinical trial data from the MIRASOL study, which included patients with folate receptor alpha (FRα)-positive platinum-resistant ovarian cancer, demonstrated a significant improvement in overall survival and progression-free survival compared to investigator's choice of chemotherapy.[7][8][9][10] This provides strong clinical evidence for the efficacy of DM4-ADCs in a setting with high unmet medical need.
| Treatment Group | Median Overall Survival | Median Progression-Free Survival | Objective Response Rate | Reference |
| Mirvetuximab Soravtansine | 16.4 months | 5.62 months | 42% | [7][8][9][10] |
| Investigator's Choice Chemotherapy | 12.75 months | 3.98 months | 16% | [7][8][9][10] |
Hematological Malignancies
In preclinical models of B-cell non-Hodgkin's lymphoma, the anti-CD19 DM4 ADC, SAR3419 (coltuximab ravtansine), has shown superior anti-tumor activity compared to rituximab.[6] In a diffuse large B-cell lymphoma (WSU-DLCL2) xenograft model, SAR3419 at doses of 15 and 30 mg/kg was effective in eradicating tumors.[6]
| Treatment Group | Dosage | Outcome | Reference |
| SAR3419 | 15 mg/kg | Tumor Eradication | [6] |
| SAR3419 | 30 mg/kg | Tumor Eradication | [6] |
| Rituximab | - | Less effective than SAR3419 | [6] |
Mechanism of Action: The DM4 Signaling Pathway
DM4, a potent maytansinoid derivative, exerts its cytotoxic effect by disrupting microtubule dynamics.[11][12][13] Upon internalization into the target cancer cell, the DM4 payload is released from the antibody and binds to tubulin, inhibiting its polymerization. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis.[11][13]
The apoptotic cascade initiated by maytansinoid-induced microtubule disruption involves the intrinsic pathway, regulated by the Bcl-2 family of proteins. The prolonged mitotic arrest activates a signaling cascade that leads to the activation of pro-apoptotic Bcl-2 family members, such as BIM, which in turn activate BAX and BAK. Activated BAX and BAK then permeabilize the outer mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.
Caption: DM4 ADC Mechanism of Action
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.
Patient-Derived Xenograft (PDX) Model Establishment and Efficacy Studies
A standardized workflow is crucial for generating reliable and translatable data from PDX models. The following diagram outlines the key steps involved in establishing PDX models and conducting ADC efficacy studies.
Caption: PDX Model Experimental Workflow
Detailed Methodology:
-
PDX Model Generation: Fresh tumor tissue from consenting patients is obtained during surgical resection or biopsy.[2] The tissue is fragmented and subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD-SCID or NSG mice).[12] Tumor growth is monitored, and upon reaching a specified size (e.g., 1000-1500 mm³), the tumors are harvested and passaged into subsequent generations of mice.[1] A portion of the tumor tissue from early passages is cryopreserved to create a tumor bank.[3]
-
Efficacy Studies: For efficacy studies, cryopreserved tumor fragments are implanted into a cohort of mice.[12] Once the tumors reach a predetermined size (typically 100-200 mm³), the mice are randomized into treatment and control groups.[14] The DM4 ADC, a comparator ADC (e.g., DM1-based), standard chemotherapy, or a vehicle control is administered, typically intravenously, at specified doses and schedules.
-
Data Collection and Analysis: Tumor volume is measured regularly (e.g., twice or thrice weekly) using calipers. Mouse body weight is also monitored as an indicator of toxicity. The primary endpoint is often tumor growth inhibition or regression, calculated as the percentage change in tumor volume from baseline. Overall survival may also be assessed. Statistical analysis is performed to determine the significance of the observed differences between treatment groups.
Conclusion
The data presented in this guide underscore the significant therapeutic potential of DM4-based ADCs in a variety of cancer types, as validated in clinically relevant patient-derived xenograft models. The potent anti-tumor activity observed in gastrointestinal, ovarian, and hematological cancer PDX models, coupled with a well-defined mechanism of action, positions DM4 ADCs as a promising class of targeted therapies. While direct comparative data with other payloads like DM1 remains an area for further investigation in some cancer types, the available evidence suggests that DM4-ADCs offer a compelling efficacy profile. The continued use of PDX models in preclinical development will be crucial for optimizing the clinical application of these next-generation cancer therapeutics and for identifying patient populations most likely to benefit.
References
- 1. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Utilizing panels of patient derived xenografts to aid the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical and Clinical Efficacy of Trastuzumab Deruxtecan in Breast Cancer Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical and Clinical Efficacy of Trastuzumab Deruxtecan in Breast Cancer Brain Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mirvetuximab Soravtansine in Platinum-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adcreview.com [adcreview.com]
- 9. adcreview.com [adcreview.com]
- 10. uclahealth.org [uclahealth.org]
- 11. Maytansinoid-antibody conjugates induce mitotic arrest by suppressing microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Preclinical Performance of DM4-ADC Linkers
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of DM4-based Antibody-Drug Conjugate linkers, supported by preclinical data, to guide rational ADC design and development.
The efficacy and safety of an Antibody-Drug Conjugate (ADC) are critically influenced by the linker connecting the antibody to the cytotoxic payload. For ADCs utilizing the potent microtubule inhibitor DM4, a derivative of maytansine, the choice of linker dictates the stability of the conjugate in circulation, the efficiency of drug release at the tumor site, and the overall therapeutic index. This guide provides a comparative analysis of preclinical data for different DM4-ADC linkers, focusing on key performance metrics to inform the selection of optimal linker strategies.
Linker Technology in DM4-ADCs: A Brief Overview
DM4-ADCs predominantly employ cleavable linkers, designed to be stable in the systemic circulation and to release the DM4 payload within the tumor microenvironment or inside cancer cells. The most common types of cleavable linkers used with DM4 are disulfide-based, such as SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate) and its sulfonated derivative, sulfo-SPDB. These linkers are cleaved in the reducing environment of the cell, releasing the active drug. The stability of these linkers can be modulated by introducing steric hindrance around the disulfide bond, which can impact the pharmacokinetic profile and off-target toxicity of the ADC.[1][2]
Quantitative Comparison of DM4-ADC Linker Performance
The following tables summarize key preclinical data comparing different DM4-ADC linkers. The data highlights differences in in vitro cytotoxicity, in vivo efficacy, and pharmacokinetic properties.
Table 1: In Vitro Cytotoxicity of DM4-ADCs with Different Linkers
| Linker | Cell Line | Target Antigen | IC50 (ng/mL) | Reference |
| SPDB-DM4 | OVCAR3 | Cadherin-6 | Not specified in abstract | |
| sulfo-SPDB-DM4 | OVCAR3 | Cadherin-6 | Not specified in abstract | [3] |
| SPDB-DM4 | Various Solid Tumors | CD205 | Not specified in abstract | [4] |
| sulfo-SPDB-DM4 | Platinum-Resistant Ovarian Cancer | Folate Receptor Alpha (FRα) | Not specified in abstract | [2] |
Table 2: In Vivo Efficacy of DM4-ADCs with Different Linkers in Xenograft Models
| Linker | Xenograft Model | Dosing | Outcome | Reference |
| SPDB-DM4 | OVCAR3 (ovarian cancer) | Single i.v. dose of 5 mg/kg | Less tumor growth inhibition compared to sulfo-SPDB-DM4 | [3] |
| sulfo-SPDB-DM4 | OVCAR3 (ovarian cancer) | Single i.v. dose of 1.25, 2.5, and 5 mg/kg | Dose-dependent and durable tumor regression | [3] |
Table 3: Pharmacokinetic Parameters of DM4-ADCs with Different Linkers
| Linker | Animal Model | Key Findings | Reference |
| SPDB-DM4 | NSG mice | Lower total ADC and total antibody exposure compared to sulfo-SPDB-DM4 | [3] |
| sulfo-SPDB-DM4 | NSG mice | Higher total ADC and total antibody exposure compared to SPDB-DM4 | [3] |
| Disulfide linkers with varying hindrance (e.g., SPDP, SPP, SSNPP) | Mice | ADC clearance decreased with increased steric hindrance around the disulfide bond | [5] |
Mechanism of Action and Experimental Workflows
The development and evaluation of DM4-ADCs involve a series of well-defined experimental procedures to characterize their mechanism of action and preclinical performance.
Caption: Mechanism of action of a DM4-ADC.
The preclinical evaluation of DM4-ADCs follows a structured workflow to assess their therapeutic potential.
Caption: Preclinical evaluation workflow for DM4-ADCs.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of preclinical data.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).[6][7][8][9]
1. Cell Seeding:
-
Culture antigen-positive and antigen-negative cancer cell lines in appropriate media.
-
Seed cells in 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[7][9]
2. ADC Treatment:
-
Prepare serial dilutions of the DM4-ADC and a negative control (e.g., unconjugated antibody or an isotype control ADC) in complete cell culture medium.
-
Remove the existing medium from the cells and add the ADC dilutions. Include untreated cells as a control.[10]
3. Incubation:
-
Incubate the plates for a duration relevant to the payload's mechanism of action, typically 72-96 hours for microtubule inhibitors like DM4.[8][10]
4. Viability Assessment (MTT Reagent):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will metabolize MTT into formazan (B1609692) crystals.[10]
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a SDS-HCl solution).
5. Data Acquisition and Analysis:
-
Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[10]
In Vivo Efficacy Studies in Xenograft Models
Xenograft models are essential for evaluating the anti-tumor activity of DM4-ADCs in a living organism.[11][12][13][14]
1. Animal Model and Tumor Establishment:
-
Subcutaneously inject a suspension of human cancer cells (e.g., OVCAR3, MCF-7) into the flank of the mice.[3][11][14]
-
Monitor the mice for tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).
2. Randomization and Dosing:
-
Randomize the tumor-bearing mice into different treatment groups (e.g., vehicle control, unconjugated antibody, different doses of the DM4-ADC).
-
Administer the treatments intravenously (i.v.) according to the planned dosing schedule (e.g., single dose or multiple doses).[3][11]
3. Monitoring and Data Collection:
-
Measure tumor volumes and mouse body weights 2-3 times per week.
-
Monitor the overall health of the animals.
4. Study Endpoint and Analysis:
-
The study is typically concluded when tumors in the control group reach a specific size or after a predetermined period.
-
Euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Calculate tumor growth inhibition (TGI) and perform statistical analysis to compare the efficacy of different linkers.[11]
Conclusion
The choice of linker is a critical determinant of the preclinical and, ultimately, the clinical success of a DM4-ADC. Preclinical data suggests that modifications to the linker, such as the addition of a sulfonate group in sulfo-SPDB, can enhance plasma stability and in vivo efficacy compared to the parent SPDB linker.[3] The stability of disulfide linkers can be further tuned by modulating steric hindrance, which directly impacts the pharmacokinetic profile of the ADC.[5] A thorough and standardized preclinical evaluation, encompassing in vitro cytotoxicity, in vivo efficacy, and pharmacokinetic studies, is essential for the rational design and selection of DM4-ADC candidates with an optimized therapeutic window. This comparative guide, based on available preclinical data, serves as a valuable resource for researchers in the field of ADC development.
References
- 1. ADME Considerations and Bioanalytical Strategies for Pharmacokinetic Assessments of Antibody-Drug Conjugates [mdpi.com]
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the promising role of antibody drug conjugates in breast and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
DM4-ADC vs. Standard Chemotherapy: A Comparative Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Antibody-Drug Conjugates (ADCs) utilizing the potent cytotoxic agent DM4 against standard chemotherapy regimens. By leveraging the targeting capabilities of monoclonal antibodies, DM4-ADCs are designed to deliver their microtubule-disrupting payload directly to cancer cells, potentially offering a wider therapeutic window compared to traditional systemic chemotherapy. This analysis is supported by experimental data from both clinical and preclinical studies.
Executive Summary
DM4, a maytansinoid derivative, is a highly potent microtubule-targeting agent that induces mitotic arrest and apoptosis in rapidly dividing cancer cells.[1] When conjugated to a monoclonal antibody that targets a tumor-specific antigen, it becomes a key component of a DM4-ADC, a targeted cancer therapy. Clinical and preclinical evidence consistently demonstrates that DM4-ADCs can offer significant advantages in efficacy and safety over standard chemotherapy in specific patient populations.
In a landmark Phase III clinical trial (MIRASOL) for platinum-resistant ovarian cancer, the DM4-ADC mirvetuximab soravtansine (B3322474) demonstrated statistically significant improvements in progression-free survival, objective response rate, and overall survival compared to the investigator's choice of single-agent chemotherapy.[2] Preclinical studies further support the superior potency of DM4-ADCs over conventional chemotherapeutics like doxorubicin, attributed to the targeted delivery of the highly cytotoxic payload.[3] However, the performance of DM4-ADCs is highly dependent on the expression of the target antigen on the tumor cells.
Quantitative Data Comparison
The following tables summarize the key performance indicators of DM4-ADCs compared to standard chemotherapy from pivotal clinical trials.
Mirvetuximab Soravtansine vs. Investigator's Choice of Chemotherapy in Platinum-Resistant Ovarian Cancer (MIRASOL Trial)
| Efficacy Endpoint | Mirvetuximab Soravtansine (n=227) | Investigator's Choice Chemotherapy (n=226) | Hazard Ratio (95% CI) / Odds Ratio (95% CI) | p-value |
| Progression-Free Survival (PFS) | 5.62 months | 3.98 months | 0.65 (0.52-0.81) | <0.0001 |
| Overall Survival (OS) | 16.46 months | 12.75 months | 0.67 (0.50-0.89) | 0.0046 |
| Objective Response Rate (ORR) | 42.3% | 15.9% | 3.75 (2.4-5.85) | <0.001 |
Investigator's choice of chemotherapy included paclitaxel, pegylated liposomal doxorubicin, or topotecan.[2]
Safety Profile Comparison (Grade ≥3 Treatment-Emergent Adverse Events) in the MIRASOL Trial
| Adverse Event | Mirvetuximab Soravtansine (n=227) | Investigator's Choice Chemotherapy (n=226) |
| All Grade ≥3 TEAEs | 42% | 54% |
| Serious Adverse Events | 24% | 33% |
| Discontinuation due to TEAEs | 9% | 16% |
TEAEs: Treatment-Emergent Adverse Events[2]
Experimental Protocols
Detailed methodologies for the key clinical trials cited are crucial for the interpretation of the presented data.
MIRASOL Phase III Trial Protocol
-
Study Design: A randomized, open-label, phase 3 study.[2]
-
Patient Population: Patients with platinum-resistant ovarian cancer with high folate receptor-alpha (FRα) expression who have received one to three prior lines of therapy.[2]
-
Intervention Arm: Mirvetuximab soravtansine administered intravenously at a dose of 6 mg/kg (based on adjusted ideal body weight) on day 1 of a 21-day cycle.[4]
-
Comparator Arm: Investigator's choice of chemotherapy consisting of either paclitaxel, pegylated liposomal doxorubicin, or topotecan.[4]
-
Primary Endpoint: Progression-free survival as assessed by the investigator.[4]
-
Secondary Endpoints: Objective response rate, overall survival, and patient-reported outcomes.[4]
Coltuximab Ravtansine (SAR3419) Phase II Trial in Acute Lymphoblastic Leukemia (ALL)
-
Study Design: A single-arm, phase II, multicenter study.[5]
-
Patient Population: Patients with relapsed or refractory B-cell precursor ALL.[5]
-
Intervention: Coltuximab ravtansine administered weekly for 4 doses, followed by biweekly dosing.[5]
-
Primary Endpoint: Objective Response Rate (ORR).[5]
Visualizing the Mechanisms of Action and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the comparison of DM4-ADCs and standard chemotherapy.
Mechanism of Action: DM4-ADC vs. Standard Chemotherapy
Caption: Mechanism of Action: DM4-ADC vs. Standard Chemotherapy.
Experimental Workflow for In Vitro Cytotoxicity Assay (IC50 Determination)
Caption: Workflow for determining in vitro cytotoxicity (IC50).
Logical Relationship of DM4-ADC "Bystander Effect"
Caption: Logical flow of the DM4-ADC bystander killing effect.
References
- 1. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of Coltuximab Ravtansine, a CD19-Targeting Antibody-Drug Conjugate (ADC) for the Treatment of B-Cell Malignancies: Structure-Activity Relationships and Preclinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase 2 Study of Coltuximab Ravtansine (SAR3419) Monotherapy in Patients with Relapsed or Refractory Acute Lymphoblastic Leukemia (ALL) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of DM4-ADCs: A Comparative Guide to In Vitro and In Vivo Activity
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of therapeutics. Among the various payloads utilized, the maytansinoid derivative DM4 has demonstrated significant promise. This guide provides an objective comparison of the in vitro and in vivo activity of DM4-ADCs, supported by experimental data, to aid researchers in their drug development endeavors.
Correlating In Vitro Cytotoxicity with In Vivo Efficacy
A critical aspect of ADC development is understanding the correlation between its activity in cell-based assays (in vitro) and its performance in animal models (in vivo). While in vitro cytotoxicity is a crucial initial screening parameter, the complex tumor microenvironment and physiological factors necessitate in vivo validation to predict clinical potential.
Data Presentation: In Vitro and In Vivo Performance of DM4-ADCs
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of two prominent DM4-ADCs: Anetumab Ravtansine and Mirvetuximab Soravtansine .
Table 1: In Vitro Cytotoxicity of DM4-ADCs in Ovarian Cancer Cell Lines
| ADC | Cell Line | Target Antigen | In Vitro Potency (IC50, nM) | Reference |
| Anetumab Ravtansine | OVCAR-3 | Mesothelin | In the nanomolar range | |
| Anetumab Ravtansine | OVCAR-8 | Mesothelin | Additive effect with PI3K/inhibitor | [1][2] |
| Mirvetuximab Soravtansine | Various FRα-positive | Folate Receptor Alpha | Low nanomolar potency | [3] |
Table 2: In Vivo Efficacy of DM4-ADCs in Ovarian Cancer Xenograft Models
| ADC | Xenograft Model | Key Efficacy Findings | Reference |
| Anetumab Ravtansine | OVCAR-3 | Complete tumor eradication in a subset of mice. | [4] |
| Anetumab Ravtansine | Patient-Derived Xenografts (PDX) | Total tumor eradication in ST081 and ST103 PDX models. | [5] |
| Mirvetuximab Soravtansine | Ovarian Cancer Cell Line-Derived Xenografts | Highly active in all FRα-positive models, causing complete or partial regressions. | [3] |
| Mirvetuximab Soravtansine | Platinum-Resistant Ovarian Cancer (MIRASOL trial) | Statistically significant improvement in progression-free and overall survival compared to chemotherapy. | [6] |
Mechanism of Action: Microtubule Disruption
DM4, a potent maytansinoid, exerts its cytotoxic effect by disrupting microtubule dynamics, a critical process for cell division.[7] Upon internalization of the ADC and release of DM4 within the cancer cell, it binds to tubulin, inhibiting its polymerization and leading to mitotic arrest and subsequent apoptosis.[8]
References
- 1. oncotarget.com [oncotarget.com]
- 2. Anetumab ravtansine inhibits tumor growth and shows additive effect in combination with targeted agents and chemotherapy in mesothelin-expressing human ovarian cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mirvetuximab Soravtansine in Platinum-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Anetumab ravtansine inhibits tumor growth and shows additive effect in combination with targeted agents and chemotherapy in mesothelin-expressing human ovarian cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Navigating the Tolerability Landscape of Maytansinoid ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Maytansinoid-based antibody-drug conjugates (ADCs) represent a potent class of targeted cancer therapies. By linking a highly cytotoxic maytansinoid payload to a monoclonal antibody, these ADCs are designed to selectively deliver their toxic cargo to tumor cells, thereby widening the therapeutic window. However, off-target toxicities remain a significant challenge in their clinical development. This guide provides a comparative analysis of the tolerability profiles of several key maytansinoid ADCs, supported by clinical trial data and detailed experimental methodologies, to aid researchers in navigating the complexities of ADC development.
Comparative Tolerability Profiles: A Data-Driven Overview
The following table summarizes the incidence of common treatment-related adverse events (TRAEs) observed in clinical trials of various maytansinoid ADCs. The data highlights the distinct toxicity profiles associated with different maytansinoid payloads (DM1 and DM4) and ADC designs.
| Adverse Event | Trastuzumab emtansine (T-DM1) (DM1)[1][2] | Mirvetuximab soravtansine (B3322474) (IMGN853) (DM4)[3][4][5][6] | Lorvotuzumab mertansine (B1676302) (IMGN901) (DM1)[7][8][9][10][11] | Coltuximab ravtansine (SAR3419) (DM4)[12][13][14][15] | Indatuximab ravtansine (BT062) (DM4)[16][17][18][19][20] |
| Hematological | |||||
| Thrombocytopenia | 17.6% (All Grades) | 2% (leading to discontinuation) | Common | - | - |
| Neutropenia | - | 26% (All Grades) | Common | Grade ≥3: 15% | - |
| Anemia | - | 25% (All Grades) | - | - | Grade 3 (DLT) |
| Leukopenia | - | 26% (All Grades) | - | Grade ≥3: 9% | - |
| Lymphopenia | - | 35% (All Grades) | - | Grade ≥3: 13% | - |
| Non-Hematological | |||||
| Hepatic | |||||
| Hepatotoxicity/Increased Transaminases | 18.5% (All Grades) | AST: 50% (All Grades), ALT: 39% (All Grades) | - | Grade 3-4: 3% | - |
| Ocular | |||||
| Vision Impairment/Blurred Vision | - | 50% (All Grades) | - | 25% (Grade 1-2) | - |
| Keratopathy | - | 37% (All Grades) | - | - | - |
| Dry Eye | - | 27% (All Grades) | - | - | - |
| Gastrointestinal | |||||
| Nausea | - | 40% (All Grades) | Common | 23% (All Grades) | - |
| Diarrhea | - | 31% (All Grades) | Common | 20% (All Grades) | Most common |
| Abdominal Pain | - | 36% (All Grades) | - | Grade 3-4: 3% | - |
| Neurological | |||||
| Peripheral Neuropathy | - | 33% (All Grades) | Most common | Grade 3 (DLT) | - |
| Constitutional | |||||
| Fatigue/Asthenia | - | 49% (All Grades) | Grade 3 (DLT) | 30% (All Grades) | Most common |
| Renal | |||||
| Acute Renal Failure | - | - | Grade 3 (DLT) | - | - |
DLT: Dose-Limiting Toxicity, AST: Aspartate Aminotransferase, ALT: Alanine Aminotransferase. Data is compiled from multiple clinical trials and percentages may vary across studies.
Experimental Protocols for Tolerability Assessment
The comprehensive evaluation of ADC tolerability relies on a series of well-defined preclinical and clinical experimental protocols.
Preclinical Safety Assessment
Preclinical toxicology studies are crucial for identifying potential on-target and off-target toxicities and establishing a safe starting dose for clinical trials.[21][22][23]
1. In Vivo Toxicology Studies:
-
Animal Models: Good Laboratory Practice (GLP) toxicology studies are typically conducted in at least two species, a rodent (e.g., rat) and a non-rodent (e.g., non-human primate), to assess both on-target and off-target toxicities.[21]
-
Dosing Regimens: Both single-dose and repeat-dose toxicity assessments are performed to determine the maximum tolerated dose (MTD), identify dose-limiting toxicities (DLTs), and establish safety margins.[21]
-
Parameters Monitored:
-
Clinical Observations: Daily monitoring for any changes in behavior, physical appearance, and overall health.[24]
-
Body Weight: Regular measurement to detect any significant weight loss.[24]
-
Ophthalmology: Regular eye examinations to detect ocular toxicities.[24]
-
Electrocardiograms (ECGs): To monitor for any cardiac effects.[24]
-
Clinical Pathology: Analysis of blood and urine samples to assess hematological and biochemical parameters.[24]
-
Anatomic Pathology: Gross and microscopic evaluation of tissues collected at necropsy to identify any pathological changes.[24]
-
2. Payload-Specific Toxicity Assessment:
-
Given the high potency of maytansinoid payloads, specific assessments are conducted to evaluate the risk of systemic toxicity from the free, unconjugated drug.[21] This can involve administering the payload alone to a separate cohort of animals.[25]
Clinical Trial Safety Monitoring
In clinical trials, patient safety is paramount, and a rigorous monitoring plan is implemented to detect and manage adverse events.
1. Adverse Event (AE) Monitoring and Grading:
-
All adverse events are recorded and graded according to standardized criteria, such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
2. Dose-Escalation Studies (Phase 1):
-
These studies aim to determine the MTD and the recommended Phase 2 dose (RP2D) of the ADC.[9] A common design is the 3+3 dose-escalation scheme.[26]
-
Dose-limiting toxicities are carefully monitored to guide dose adjustments.
3. Expansion Cohorts and Later Phase Studies (Phase 2/3):
-
These studies further characterize the safety profile in a larger patient population and compare it to standard-of-care treatments.
Mechanism of Maytansinoid-Induced Toxicity
The primary mechanism of action of maytansinoids involves the disruption of microtubule dynamics, which are essential for cell division. This targeted disruption leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. However, this potent mechanism can also affect healthy, proliferating cells, leading to the observed off-target toxicities.
Caption: Mechanism of action of maytansinoid ADCs.
This guide provides a foundational understanding of the comparative tolerability of maytansinoid ADCs. As the field of ADCs continues to evolve, a thorough understanding of their safety profiles and the methodologies for their assessment will be critical for the successful development of novel and effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Ado-trastuzumab emtansine (T-DM1) in human epidermal growth factor receptor 2 (HER2)-positive metastatic breast cancer: latest evidence and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. Safety and Activity of Mirvetuximab Soravtansine (IMGN853), a Folate Receptor Alpha-Targeting Antibody-Drug Conjugate, in Platinum-Resistant Ovarian, Fallopian Tube, or Primary Peritoneal Cancer: A Phase I Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase 1 Dose-Escalation Study of Mirvetuximab Soravtansine (IMGN853), a Folate Receptor α-Targeting Antibody-Drug Conjugate, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. article.imrpress.com [article.imrpress.com]
- 8. A Phase I Study to Assess the Safety and Pharmacokinetics of Single-agent Lorvotuzumab Mertansine (IMGN901) in Patients with Relapsed and/or Refractory CD-56-positive Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Phase I Study to Assess the Safety and Pharmacokinetics of Single-agent Lorvotuzumab Mertansine (IMGN901) in Patients with Relapsed and/or Refractory CD–56-positive Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lorvotuzumab mertansine: antibody-drug-conjugate for CD56+ multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase 1/2 Study of the CD56-Targeting Antibody-Drug Conjugate Lorvotuzumab Mertansine (IMGN901) in Combination With Carboplatin/Etoposide in Small-Cell Lung Cancer Patients With Extensive-Stage Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A phase II multicenter study of the anti-CD19 antibody drug conjugate coltuximab ravtansine (SAR3419) in patients with relapsed or refractory diffuse large B-cell lymphoma previously treated with rituximab-based immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Coltuximab ravtansine (SAR3419) phase II trial shows moderate clinical activity in R/R DLBCL patients [lymphomahub.com]
- 14. A phase II multicenter study of the anti-CD19 antibody drug conjugate coltuximab ravtansine (SAR3419) in patients with relapsed or refractory diffuse large B-cell lymphoma previously treated with rituximab-based immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Phase II Study of Coltuximab Ravtansine (SAR3419) Monotherapy in Patients With Relapsed or Refractory Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. adcreview.com [adcreview.com]
- 17. Indatuximab Ravtansine (BT062) Monotherapy in Patients With Relapsed and/or Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. ashpublications.org [ashpublications.org]
- 20. scholars.mssm.edu [scholars.mssm.edu]
- 21. blog.td2inc.com [blog.td2inc.com]
- 22. In vivo safety testing of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. prisysbiotech.com [prisysbiotech.com]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Preclinical safety profile of trastuzumab emtansine (T-DM1): mechanism of action of its cytotoxic component retained with improved tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ASCO – American Society of Clinical Oncology [asco.org]
Safety Operating Guide
Proper Disposal of Dba-DM4: A Guide for Laboratory Professionals
For Immediate Implementation: Essential Safety and Disposal Protocols for the Potent Cytotoxin Dba-DM4
This document provides crucial operational and disposal guidance for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and proper environmental containment of this highly potent maytansinoid derivative.
This compound, a key component in the development of antibody-drug conjugates (ADCs), is a highly cytotoxic agent that requires meticulous handling and disposal to mitigate risks of exposure and environmental contamination. The following protocols are designed to provide clear, step-by-step instructions for the safe management and disposal of this compound waste.
Chemical and Physical Properties of DM4
A comprehensive understanding of the chemical and physical properties of the active payload, DM4, is fundamental to safe handling and disposal. The following table summarizes key data for DM4.
| Property | Value |
| Chemical Formula | C38H54ClN3O10S |
| Molecular Weight | 780.37 g/mol |
| Appearance | White to light yellow solid |
| Solubility | Soluble in DMSO (100 mg/mL), DMF (30 mg/mL), and Ethanol (20 mg/mL) |
| Storage Conditions | Store at -20°C |
Personal Protective Equipment (PPE) and Safety Precautions
Due to its high cytotoxicity, all handling of this compound and its waste must be conducted within a certified chemical fume hood or a biological safety cabinet. At a minimum, the following personal protective equipment must be worn:
-
Gloves: Double-gloving with nitrile or neoprene gloves is mandatory. Gloves should be changed frequently and immediately upon any sign of contamination.
-
Lab Coat: A dedicated, disposable lab coat should be worn.
-
Eye Protection: Safety goggles or a face shield must be used.
-
Respiratory Protection: For handling powders or when there is a risk of aerosolization, a properly fitted respirator is required.
Spill Management
In the event of a this compound spill, immediate action is critical to prevent exposure and spread of contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full required PPE.
-
Contain the Spill: For liquid spills, cover with an absorbent material. For solid spills, gently cover with damp absorbent pads to avoid raising dust.
-
Decontaminate: Working from the outside in, carefully clean the spill area. One suggested method is to wipe the area with a detergent solution, followed by a chemical inactivation solution (see disposal protocols below), and then a final rinse with water. Another suggested decontamination solution for surfaces is a sodium hydroxide (B78521) solution (0.5 M to 1 M), followed by a water rinse[1]. All cleaning materials must be disposed of as hazardous waste.
This compound Disposal Workflow
The following diagram outlines the decision-making process and steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Experimental Protocols for Chemical Inactivation
Chemical inactivation is a recommended step to degrade the cytotoxic payload of this compound before final disposal. The following protocols are based on the known reactivity of maytansinoids. It is imperative to perform these procedures in a chemical fume hood with appropriate PPE.
Protocol 1: Oxidative Degradation using Sodium Hypochlorite (B82951)
This method utilizes a common laboratory disinfectant to oxidize and inactivate the maytansinoid structure.
Materials:
-
This compound waste (liquid or solid dissolved in a compatible solvent)
-
Sodium hypochlorite solution (5.25% household bleach)
-
Stir plate and stir bar
-
Appropriate hazardous waste container
Procedure:
-
Carefully transfer the this compound waste to a suitable container for the reaction. If the waste is solid, dissolve it in a minimal amount of a water-miscible solvent like DMSO or ethanol.
-
While stirring, slowly add an excess volume of 5.25% sodium hypochlorite solution to the waste. A 10:1 ratio of bleach to waste volume is recommended.
-
Continue stirring the mixture at room temperature for a minimum of 24 hours to ensure complete degradation.
-
After the inactivation period, the resulting solution should be collected in a designated hazardous waste container.
-
Label the container clearly, indicating the contents and that it has been treated with sodium hypochlorite.
-
Arrange for final disposal via your institution's hazardous waste management program, which will likely involve high-temperature incineration.
Protocol 2: Hydrolytic Degradation
Maytansinoids are susceptible to hydrolysis, which can be accelerated under acidic or basic conditions. This protocol outlines a method using a strong base.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Stir plate and stir bar
-
pH indicator strips or a pH meter
-
Appropriate hazardous waste container
Procedure:
-
Transfer the this compound waste to a reaction vessel. If solid, dissolve in a suitable solvent.
-
Slowly add 1 M sodium hydroxide solution to the waste while stirring.
-
Adjust the pH of the solution to >12 using the NaOH solution.
-
Allow the mixture to stir at room temperature for at least 24 hours.
-
After the reaction period, neutralize the solution to a pH between 6 and 8 by carefully adding an appropriate acid (e.g., hydrochloric acid). This step should be performed with extreme caution due to the potential for heat generation.
-
Collect the neutralized, inactivated waste in a designated hazardous waste container.
-
Label the container appropriately and arrange for disposal through your institution's hazardous waste program.
Disclaimer: These protocols are provided as guidance based on available chemical literature. It is the responsibility of the user to ensure that these procedures are conducted safely and in accordance with all applicable institutional and governmental regulations. Validation of the degradation process may be required by your institution's environmental health and safety department.
References
Personal protective equipment for handling Dba-DM4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dba-DM4, a potent agent-linker conjugate. This compound is comprised of the cytotoxic maytansinoid DM4 and a linker, intended for use in the development of antibody-drug conjugates (ADCs). Due to the high potency of DM4, stringent safety protocols are mandatory to prevent exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. Adherence to these guidelines is critical to minimize exposure risk.
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be used when there is a risk of splashing.[1] |
| Hand Protection | Wear chemical-resistant, impervious gloves (e.g., nitrile) at all times.[] Double-gloving is recommended. Gloves must be inspected prior to use and changed immediately if contaminated.[] |
| Body Protection | A lab coat or disposable gown should be worn.[3] For procedures with a higher risk of contamination, impervious clothing or a disposable suit is required.[1][4] |
| Respiratory Protection | A NIOSH-approved respirator is necessary when handling this compound powder or when there is a potential for aerosol generation.[1][4] The type of respirator should be selected based on a formal risk assessment. |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory. For larger scale operations or in case of spills, chemical-resistant shoe covers should be worn. |
Operational and Disposal Plans
Handling Procedures:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a glove box, to contain any potential spills or airborne particles.[][4]
-
Weighing: Weighing of this compound powder should be performed in a containment enclosure with appropriate exhaust ventilation to prevent inhalation of the potent compound.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid aerosolization. Ensure all containers are clearly labeled with the compound name and hazard warnings.
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[1] Wash hands thoroughly after handling this compound, even if gloves were worn.[5]
-
Training: All personnel handling this compound must receive documented training on the specific hazards, handling procedures, and emergency protocols associated with this compound.[6][7]
Emergency Procedures:
-
In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[] Seek medical attention.[1]
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[][4] Seek immediate medical attention.
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[] Seek immediate medical attention.
-
In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][]
Spill Management:
-
Evacuate the area and restrict access.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.
-
For larger spills, follow established institutional emergency procedures.
-
Decontaminate the spill area thoroughly.
Disposal Plan:
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.[8]
-
Collect all this compound waste in clearly labeled, sealed containers.
-
Dispose of the hazardous waste through a licensed and certified hazardous waste disposal service, in accordance with all local, state, and federal regulations.[8] Do not dispose of this compound down the drain or in regular trash.
Workflow for Safe Handling and Disposal of this compound
Caption: This diagram outlines the essential steps for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. DM4 | Microtubule Associated | TargetMol [targetmol.com]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADC Linker Products - Creative Biolabs [creative-biolabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Maytansinoid DM4 | C39H56ClN3O10S | CID 46926355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Spdb-DM4 | C46H63ClN4O14S2 | CID 129896990 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
